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  • Product: Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate
  • CAS: 288154-66-5

Core Science & Biosynthesis

Foundational

A Technical Guide to the Physicochemical Properties and Analysis of Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate

Abstract This technical guide provides a comprehensive overview of Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate, a nitroaromatic compound with potential applications as a synthetic intermediate in pharmaceutical and m...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate, a nitroaromatic compound with potential applications as a synthetic intermediate in pharmaceutical and materials science research. The document details the core physicochemical properties of the molecule, with a specific focus on the critical distinction and application of its molecular weight and exact mass. We present a reasoned, step-by-step synthetic protocol and outline modern analytical methodologies for its structural elucidation and confirmation, including mass spectrometry and NMR spectroscopy. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound for its synthesis, characterization, and application.

Introduction to Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate

Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate (CAS No. 288154-66-5) is a substituted thioether and nitrobenzoate derivative.[1] Its structure incorporates several key functional groups: an ester, a nitro group, and a thioether linkage, which make it a versatile building block in organic synthesis. Aromatic nitro compounds are well-established precursors for a wide range of materials, including dyes, pharmaceuticals, and explosives, often via reduction of the nitro group to an amine.[2][3] The presence of the thioether linkage further expands its synthetic utility, allowing for subsequent oxidation or other modifications.

Accurate characterization is paramount for the use of such intermediates in regulated development pipelines. This guide emphasizes the foundational importance of determining precise mass values, which underpins all subsequent analytical and quality control efforts.

Core Physicochemical Properties

The fundamental identity of a chemical compound is established by its molecular formula and its corresponding mass. It is crucial for the modern scientist to distinguish between molecular weight (or average mass) and exact mass (or monoisotopic mass), as they serve different, though related, purposes.

  • Molecular Weight: This value is calculated using the weighted average of the natural abundances of all isotopes for each element in the formula. It is the value used for stoichiometric calculations in bulk chemical reactions (e.g., determining molar equivalents).

  • Exact Mass: This value is calculated using the mass of the most abundant, stable isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). This is the property measured by high-resolution mass spectrometry (HRMS) and is the single most important value for confirming the elemental composition of a molecule.

The key identifiers and mass-related properties for Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate are summarized below.

PropertyValueSource
Chemical Name Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate[1]
CAS Number 288154-66-5[1]
Molecular Formula C₁₅H₁₃NO₄S[4]
Molecular Weight 303.33 g/mol [5]
Exact (Monoisotopic) Mass 303.05652 Da[4]

High-Resolution Mass Spectrometry (HRMS) Analysis

HRMS is the definitive technique for confirming the elemental composition of a synthesized compound. By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, it is possible to validate that the observed mass corresponds to the theoretical exact mass of the target molecule. For Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate, an experimental mass of 303.0565 ± 0.0005 Da would confirm the formula C₁₅H₁₃NO₄S.

Further confidence in compound identification can be achieved using techniques like ion mobility-mass spectrometry, which measures the ion's rotationally averaged collision cross-section (CCS). Predicted CCS values provide an additional data point for comparison against experimental results.

Adduct IonPredicted m/zPredicted CCS (Ų)
[M+H]⁺ 304.06380166.8
[M+Na]⁺ 326.04574173.6
[M-H]⁻ 302.04924173.9
[M+NH₄]⁺ 321.09034181.3
Data sourced from PubChem predictions.[4]

The logical workflow for confirming the identity of the target compound using HRMS is illustrated below.

cluster_workflow HRMS Compound Identification Workflow Sample Synthesized Product in Solution ESI Electrospray Ionization (ESI) Sample->ESI Introduction Analyzer High-Resolution Mass Analyzer (e.g., TOF, Orbitrap) ESI->Analyzer Ion Transfer Detect Ion Detection & Data Acquisition Analyzer->Detect Mass Sorting Process Data Processing Detect->Process Raw Data Compare Compare Experimental m/z to Theoretical Exact Mass Process->Compare Measured m/z Result Confirmation of Elemental Composition (C₁₅H₁₃NO₄S) Compare->Result < 5 ppm error?

High-resolution mass spectrometry workflow for identity confirmation.

Proposed Synthetic Pathway and Experimental Protocol

While specific literature for the synthesis of this exact molecule is sparse, a reliable synthetic route can be designed based on well-established, fundamental organic reactions: electrophilic aromatic substitution (nitration) followed by nucleophilic aromatic substitution (SNAr).

The proposed pathway begins with a commercially available starting material, Methyl 4-chlorobenzoate, and proceeds in two steps. The electron-withdrawing nitro group is installed first to "activate" the aromatic ring, making the chlorine atom an effective leaving group for the subsequent substitution by the thiolate nucleophile.

R1 Methyl 4-chlorobenzoate Int Int R1->Int Step 1: HNO₃, H₂SO₄ 0°C to RT R2 2-Methylthiophenol (o-thiocresol) Prod Methyl 4-[(2-methylphenyl)thio] -3-nitrobenzoate R2->Prod Int->Prod Step 2: K₂CO₃, DMF 80°C

Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol

Step 1: Nitration of Methyl 4-chlorobenzoate

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and cooled in an ice-water bath (0-5°C), add concentrated sulfuric acid (H₂SO₄, 3.0 eq.).

  • Substrate Addition: Slowly add Methyl 4-chlorobenzoate (1.0 eq.) to the cooled sulfuric acid while stirring. Ensure the temperature remains below 10°C.

  • Nitrating Mixture: In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq.) to concentrated sulfuric acid (1.5 eq.), keeping the mixture cool.

  • Addition: Add the nitrating mixture dropwise to the stirred solution of the benzoate over 30-45 minutes. The causality here is critical: a slow, controlled addition prevents overheating and the formation of dinitrated byproducts.[6][7]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture over crushed ice. The product, Methyl 4-chloro-3-nitrobenzoate, will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol to remove impurities. Dry the solid under vacuum.

Step 2: Nucleophilic Aromatic Substitution with 2-Methylthiophenol

  • Reaction Setup: To an oven-dried flask under a nitrogen atmosphere, add the Methyl 4-chloro-3-nitrobenzoate (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and a polar aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Nucleophile Addition: Add 2-methylthiophenol (1.2 eq.) to the suspension. The base (K₂CO₃) deprotonates the thiol to form the more nucleophilic thiolate in situ.

  • Reaction: Heat the reaction mixture to 80-90°C and stir for 4-6 hours. The nitro group, being strongly electron-withdrawing, stabilizes the negative charge of the Meisenheimer complex intermediate, thereby facilitating the substitution reaction. Monitor completion by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product, Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate.

Methodologies for Structural Elucidation

Confirmation of the final product's structure is a self-validating process requiring the convergence of data from multiple analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the seven protons on the two benzene rings. Two singlets are anticipated in the aliphatic region: one for the ester methyl group (~3.9 ppm) and one for the tolyl methyl group (~2.4 ppm).[8]

    • ¹³C NMR: The spectrum should reveal 15 distinct carbon signals, including a downfield signal for the ester carbonyl carbon (~165 ppm) and signals for the two methyl carbons.[2][9] The loss of symmetry compared to the starting materials is a key indicator of a successful reaction.

  • Infrared (IR) Spectroscopy: This technique confirms the presence of key functional groups. Expected characteristic absorption bands include:

    • ~1725 cm⁻¹: A strong C=O stretch from the ester group.[6]

    • ~1530 cm⁻¹ and ~1350 cm⁻¹: Strong asymmetric and symmetric N-O stretches from the nitro group, respectively.[6]

    • ~1280 cm⁻¹: A C-O stretch from the ester linkage.[6]

  • High-Resolution Mass Spectrometry (HRMS): As detailed in Section 3, obtaining a high-resolution mass spectrum is the final and most crucial step. The experimental mass must match the theoretical exact mass (303.05652 Da) within a narrow tolerance (typically < 5 ppm) to definitively confirm the elemental formula C₁₅H₁₃NO₄S.

Conclusion

This guide has detailed the essential physicochemical properties of Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate, placing special emphasis on the theoretical and practical importance of its molecular weight and exact mass. A robust, two-step synthesis has been proposed with detailed protocols grounded in established chemical principles. Furthermore, a multi-technique approach for rigorous structural elucidation has been outlined, providing researchers with a comprehensive framework for the synthesis and validation of this versatile chemical intermediate. The application of these methods ensures the scientific integrity and trustworthiness of the data generated, which is essential for any subsequent research or development activities.

References

  • PubChemLite. Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate (C15H13NO4S). Available at: [Link]

  • CDC Stacks. Supporting Information. Available at: [Link]

  • NextSDS. METHYL 4-((2-METHYLPHENYL)THIO)-3-NITROBENZOATE — Chemical Substance Information. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information for "A green and efficient protocol for the esterification of carboxylic acids...". Available at: [Link]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]

  • NIST WebBook. Methyl 3-methoxy-4-nitrobenzoate. Available at: [Link]

  • University of South Alabama. Preparation of Methyl 3-nitrobenzoate. Available at: [Link]

  • PMC. Methyl 4-methylsulfonyl-2-nitrobenzoate. Available at: [Link]

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Available at: [Link]

  • PMC. 4-Nitrophenyl 2-methylbenzoate. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate. Designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this molecule through the lens of NMR spectroscopy. It offers a detailed interpretation of predicted spectral data, grounded in fundamental principles and supported by authoritative references. Furthermore, it outlines a robust experimental protocol for acquiring high-quality NMR spectra for this class of compounds.

Molecular Structure and Spectroscopic Considerations

Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate (C₁₅H₁₃NO₄S) possesses a unique electronic architecture that is well-suited for NMR analysis. The molecule integrates a nitrobenzoate scaffold with a thioether linkage to a tolyl group. The strong electron-withdrawing nature of the nitro group and the ester functionality, combined with the influence of the thioether and methyl substituents, creates a distinct magnetic environment for each proton and carbon atom. This results in a well-resolved and informative NMR spectrum, crucial for unambiguous structural confirmation.

cluster_benzoate Methyl 3-nitrobenzoate Moiety cluster_tolylthio 2-Methylphenylthio Moiety C1 C1 C2 C2 C1->C2 C7 C7=O C1->C7 C3 C3 C2->C3 C4 C4 C3->C4 N1 N C3->N1 C5 C5 C4->C5 S S C4->S C6 C6 C5->C6 C6->C1 O1 O C7->O1 C8 C8H3 O1->C8 O2 O- N1->O2 O3 O+ N1->O3 C1_prime C1' S->C1_prime C2_prime C2' C1_prime->C2_prime C3_prime C3' C2_prime->C3_prime C9 C9H3 C2_prime->C9 C4_prime C4' C3_prime->C4_prime C5_prime C5' C4_prime->C5_prime C6_prime C6' C5_prime->C6_prime C6_prime->C1_prime

Figure 1: Molecular structure of Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate with atom numbering for NMR assignments.

Predicted ¹H NMR Spectroscopic Data

The predicted ¹H NMR spectrum is characterized by distinct signals for the aromatic protons on both rings, as well as the methyl protons of the ester and tolyl groups. The chemical shifts are influenced by the electronic effects of the substituents. The nitro group strongly deshields ortho and para protons, while the thioether linkage introduces more complex shielding/deshielding effects.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale for Assignment
H-28.5 - 8.7d~2.0Ortho to the nitro group and meta to the ester group, resulting in significant deshielding.
H-57.9 - 8.1dd~8.5, ~2.0Meta to the nitro group and ortho to the ester, showing coupling to both H-6 and H-2.
H-67.4 - 7.6d~8.5Ortho to the thioether linkage, experiencing some shielding relative to H-2 and H-5.
H-3'7.3 - 7.5m-Part of the tolyl ring's ABCD spin system.
H-4'7.2 - 7.4m-Part of the tolyl ring's ABCD spin system.
H-5'7.2 - 7.4m-Part of the tolyl ring's ABCD spin system.
H-6'7.3 - 7.5m-Part of the tolyl ring's ABCD spin system.
OCH₃ (C8)3.9 - 4.0s-Typical chemical shift for methyl ester protons.
CH₃ (C9)2.3 - 2.5s-Typical chemical shift for methyl protons on an aromatic ring.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The chemical shifts are highly sensitive to the local electronic environment, with the carbons attached to the electronegative nitro and oxygen atoms appearing at lower fields (higher ppm values). Carbons adjacent to a sulfur atom in thioethers typically appear in the 20-40 ppm range, but in this aromatic system, the effect is on the quaternary carbon signals.[1]

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Assignment
C=O (C7)164 - 166Typical chemical shift for an ester carbonyl carbon.[2]
C-3148 - 150Attached to the strongly electron-withdrawing nitro group, leading to significant deshielding.
C-4138 - 140Attached to the thioether sulfur atom.
C-1133 - 135Quaternary carbon attached to the ester group.
C-5130 - 132Aromatic CH carbon.
C-1'130 - 132Quaternary carbon of the tolyl group attached to sulfur.
C-2128 - 130Aromatic CH carbon ortho to the nitro group.
C-6125 - 127Aromatic CH carbon ortho to the thioether linkage.
C-2'136 - 138Quaternary carbon of the tolyl group attached to the methyl group.
C-3', C-4', C-5', C-6'124 - 131Aromatic CH carbons of the tolyl group.
OCH₃ (C8)52 - 54Typical chemical shift for a methyl ester carbon.[2][3]
CH₃ (C9)20 - 22Typical chemical shift for a methyl group on an aromatic ring.

Experimental Protocol for NMR Data Acquisition

A standardized and rigorous experimental approach is crucial for obtaining high-quality, reproducible NMR data. The following protocol is recommended for the analysis of Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate.

Sample Preparation
  • Purity: Ensure the sample is of high purity (>95%) to avoid spectral interference from impurities.

  • Solvent: Use a deuterated solvent appropriate for the sample's solubility, typically Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Concentration: Dissolve 10-20 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 250 ppm, centered around 125 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

Data Processing and Analysis
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

  • Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine the relative number of protons.

  • 2D NMR: For unambiguous assignment, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

cluster_workflow NMR Data Acquisition and Analysis Workflow start Start: Pure Compound sample_prep Sample Preparation (10-20 mg in 0.6 mL CDCl₃ with TMS) start->sample_prep nmr_acq NMR Data Acquisition (¹H, ¹³C, COSY, HSQC, HMBC) sample_prep->nmr_acq data_proc Data Processing (FT, Phasing, Baseline Correction) nmr_acq->data_proc spectral_analysis Spectral Analysis (Referencing, Peak Picking, Integration) data_proc->spectral_analysis structure_elucidation Structure Elucidation & Assignment spectral_analysis->structure_elucidation end End: Confirmed Structure structure_elucidation->end

Figure 2: A generalized workflow for the acquisition and analysis of NMR data.

Conclusion

The structural elucidation of Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate is readily achievable through a detailed analysis of its ¹H and ¹³C NMR spectra. The predicted chemical shifts and coupling patterns, based on established principles of substituent effects in aromatic systems, provide a clear roadmap for spectral interpretation. By following the outlined experimental protocol, researchers can acquire high-quality data, leading to the confident and accurate characterization of this and related molecules. This guide serves as a valuable resource, combining predictive analysis with practical, field-proven methodologies to support the endeavors of scientists in chemical research and development.

References

  • Modeling C-13 NMR Chemical Shifts of Aliphatic Ethers and Thioethers | Request PDF. (n.d.).
  • Supporting Information - CDC Stacks. (n.d.).
  • 18.10: Spectroscopy of Ethers - Chemistry LibreTexts. (2023, January 14).
  • Ding, Q., Cao, B., Yuan, J., Liu, X., & Peng, Y. (n.d.). Synthesis of Thioethers via Metal-free Reductive Coupling of Tosylhydrazones with Thiols. Royal Society of Chemistry.
  • Hall, C. M., & Wemple, J. (1977). A carbon-13 nuclear magnetic resonance study of thiol esters. The Journal of Organic Chemistry. ACS Publications.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper].
  • Chemical shifts. (n.d.).
  • Onchoke, K. K. (n.d.). Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. PMC.
  • Thioester supporting info 09-08-12 - The Royal Society of Chemistry. (n.d.).
  • Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate (C15H13NO4S) - PubChemLite. (n.d.).
  • Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017, November 4).
  • 1H & 13C NMR Spectra Methyl 4-(methylthio)-2-(3-nitrobenzamido)butanoate (2a):. (n.d.).
  • 13C NMR Analysis of Substituted Nitrobenzoates: An In-depth Technical Guide - Benchchem. (n.d.).
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (2024, October 2).

Sources

Foundational

Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate PubChem CID and CAS registry number

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate, a nitr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate, a nitroaromatic organosulfur compound. While direct experimental data for this specific molecule is limited, this document synthesizes information from structurally related compounds and established chemical principles to offer valuable insights for research and development.

Compound Identification and Physicochemical Properties

Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate is identified by the following:

IdentifierValue
PubChem CID 720680
CAS Registry Number 288154-66-5
Molecular Formula C₁₅H₁₃NO₄S
Molecular Weight 303.33 g/mol
Canonical SMILES CC1=CC=CC=C1SC2=C(C=C(C=C2)C(=O)OC)[O-]
InChI Key JYUIGHULZMFAPH-UHFFFAOYSA-N

Synthesis and Plausible Reaction Mechanism

The synthesis of Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate can be logically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established mechanism is particularly effective for aromatic rings activated by electron-withdrawing groups, such as the nitro group present in the precursor.[1][2] The nitro group, positioned ortho and para to the leaving group, stabilizes the intermediate Meisenheimer complex, thereby facilitating the substitution.[2]

A plausible synthetic route involves the reaction of a methyl 4-halo-3-nitrobenzoate (e.g., methyl 4-chloro-3-nitrobenzoate or methyl 4-fluoro-3-nitrobenzoate) with 2-methylthiophenol in the presence of a suitable base.

Synthesis_of_Methyl_4((2_methylphenyl)thio)_3_nitrobenzoate reagent1 Methyl 4-halo-3-nitrobenzoate reaction_center + reagent1->reaction_center reagent2 2-Methylthiophenol reagent2->reaction_center base Base (e.g., K₂CO₃) base->reaction_center Deprotonation solvent Solvent (e.g., DMF, DMSO) solvent->reaction_center Reaction Medium product Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate reaction_center->product Nucleophilic Aromatic Substitution (SNAr)

Caption: Plausible synthetic workflow for Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate.

Experimental Protocol: A Conceptual Framework

The following protocol is a generalized procedure based on known SNAr reactions involving thiols and activated aryl halides.[1][3] Optimization of reaction conditions (temperature, reaction time, and stoichiometry) is recommended for specific applications.

Materials:

  • Methyl 4-halo-3-nitrobenzoate (1.0 eq)

  • 2-Methylthiophenol (1.1 eq)

  • Potassium carbonate (K₂CO₃) or other suitable base (1.5 - 2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Deionized water

  • Ethyl acetate or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 2-methylthiophenol and anhydrous DMF.

  • Stir the solution and add potassium carbonate in one portion.

  • Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the thiolate.

  • Add methyl 4-halo-3-nitrobenzoate to the reaction mixture.

  • Heat the reaction to a temperature between 60-100°C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate.

Potential Biological Activities and Therapeutic Applications

While no specific biological data for Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate has been reported, the structural motifs present—a nitroaromatic ring and an aryl sulfide—are found in numerous biologically active compounds.[4][5]

Antimicrobial and Antifungal Potential:

Nitroaromatic compounds are known to exhibit a broad spectrum of antimicrobial activities.[5] Their mechanism of action often involves the enzymatic reduction of the nitro group within microbial cells, leading to the formation of cytotoxic reactive nitrogen species that can damage DNA and other vital cellular components.[5] Furthermore, studies on structurally related 3-methyl-4-nitrobenzoate derivatives have demonstrated significant antifungal activity against various Candida species.[6][7] This suggests that Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate could be a promising candidate for the development of novel antifungal agents.

Anti-inflammatory Properties:

Aryl sulfides have been investigated for their anti-inflammatory properties.[8] The sulfur atom can modulate the electronic properties of the molecule and its interaction with biological targets. Some nitro-containing chalcones have also shown anti-inflammatory effects.[9] Therefore, it is plausible that Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate may possess anti-inflammatory activity.

Other Potential Applications:

Nitrobenzoate derivatives have also been explored for their activity against M. tuberculosis.[10] The diverse biological activities of both nitroaromatics and organosulfur compounds suggest that Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate could be a scaffold for developing new therapeutic agents in various disease areas.

Toxicology and Safety Considerations

A comprehensive safety assessment of Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate is essential before any application. Based on the toxicology of related compounds, the following potential hazards should be considered:

Nitroaromatic Compounds:

Many nitroaromatic compounds are known to be toxic and mutagenic, with some being suspected or confirmed carcinogens.[11][12][13] The toxicity is often linked to the metabolic reduction of the nitro group, leading to the formation of reactive intermediates that can interact with cellular macromolecules.[11] The position of the nitro group and the presence of other functional groups can influence the toxicological profile.[12]

Organosulfur Compounds:

The toxicity of organosulfur compounds can vary widely depending on their specific structure. While many naturally occurring organosulfur compounds from sources like Allium species are considered safe at normal consumption levels, some can cause adverse effects at higher doses, including gastrointestinal issues and allergic reactions.[14][15]

General Safety Precautions:

Due to the potential for toxicity, Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

Conclusion and Future Directions

Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate is a compound of interest for which a plausible and efficient synthetic route can be designed based on established nucleophilic aromatic substitution chemistry. While direct biological data is currently unavailable, the presence of both a nitroaromatic system and an aryl sulfide linkage suggests a high potential for diverse biological activities, particularly in the antimicrobial and anti-inflammatory arenas.

Future research should focus on the practical synthesis and purification of this compound, followed by a thorough in vitro and in vivo evaluation of its biological activities and a comprehensive toxicological assessment. Such studies will be crucial in determining the potential of Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate as a lead compound in drug discovery and development.

References

  • In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. (2022). PMC. [Link]

  • In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. (2017). Environmental Toxicology and Chemistry. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). PMC. [Link]

  • In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. (2022). PubMed. [Link]

  • Acute toxicological studies of the main organosulfur compound derived from Allium sp. intended to be used in active food packaging. (2015). PubMed. [Link]

  • In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. (2022). MDPI. [Link]

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  • Mutagenicity of Nitroaromatic Compounds. (2000). Chemical Research in Toxicology. [Link]

  • Investigation on Oral Toxicity of Diallyl Sulfide: A Principle Organosulfur Compound Derived from Allium Sativum (Garlic) in Mice. (2022). ResearchGate. [Link]

  • A review of sulfur-containing compounds of natural origin with insights into their Pharmacological and toxicological impacts. (2025). ResearchGate. [Link]

  • Biologically oriented organic sulfur chemistry. 14. Antiinflammatory properties of some aryl sulfides, sulfoxides, and sulfones. (n.d.). R Discovery. [Link]

  • Some biologically active aryl sulfide compounds. (n.d.). ResearchGate. [Link]

  • Synthesis of 4-substituted-3-nitrobenzoic acid (6a−h), Reagents and conditions. (n.d.). ResearchGate. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC. [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]

  • Biologically active aryl and/or heteroaryl sulfides. (n.d.). ResearchGate. [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). MDPI. [Link]

  • Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. (2024). PubMed. [Link]

  • Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. (2023). PMC. [Link]

  • 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. (2025). ResearchGate. [Link]

  • Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. (2024). MDPI. [Link]

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  • Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. (2024). ResearchGate. [Link]

  • THE SYNTHESIS OF 3-NITRO-4H-BENZO[h]CHROMENES. (2023). ResearchGate. [Link]

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  • PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID. (n.d.).
  • Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. (2024). MDPI. [Link]

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Exploratory

Pharmacokinetic profiling of Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate derivatives

An In-Depth Technical Guide to the Pharmacokinetic Profiling of Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate Derivatives Executive Summary The development of novel therapeutic agents requires a meticulous understandin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate Derivatives

Executive Summary

The development of novel therapeutic agents requires a meticulous understanding of their behavior within a biological system. For the promising class of Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate derivatives, which have demonstrated potential biological activities, a robust pharmacokinetic (PK) profile is a prerequisite for advancing any lead candidate toward clinical trials.[1][2][3] This guide provides a comprehensive, technically-grounded framework for the systematic evaluation of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these compounds. We delve into the causal reasoning behind experimental design, from early in vitro metabolic stability assays to definitive in vivo rodent studies. Detailed, field-proven protocols are provided for each critical stage, emphasizing the integration of data to build a predictive model of a compound's in vivo fate. The ultimate goal is to empower research teams to identify candidates with favorable PK properties, mitigate late-stage failures, and accelerate the drug development timeline.[4][5]

Introduction: The Imperative for PK Profiling

Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate and its analogs represent a chemical scaffold of significant interest, with studies pointing towards a range of biological activities.[1][2][3] However, a molecule's therapeutic efficacy is not solely dependent on its intrinsic potency; it is critically governed by its pharmacokinetic profile. A compound that is poorly absorbed, rapidly metabolized into inactive byproducts, or fails to reach its target tissue will not succeed, regardless of its target affinity. Therefore, early and comprehensive ADME profiling is not merely a regulatory checkpoint but a cornerstone of efficient, property-based drug design.[4][6]

This guide will provide the scientific rationale and detailed methodologies to answer key questions:

  • How stable are these derivatives in metabolic systems?

  • What are the primary metabolic pathways and resulting metabolites?

  • How readily are they absorbed and distributed?

  • What is their rate of clearance from the body?

  • What is their potential for drug-drug interactions?

Foundational Principles: Predicted Metabolism of Nitroaromatic Thioethers

The chemical structure of Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate derivatives—featuring a nitroaromatic ring, a thioether linkage, and a methyl ester—dictates its likely metabolic fate. Understanding these predictions is essential for designing relevant experiments and interpreting their outcomes.

  • Nitro Group Reduction: A primary metabolic route for nitroaromatic compounds is the reduction of the nitro group (NO₂) to a nitroso (NO), hydroxylamine (NHOH), and ultimately an amine (NH₂) derivative. This reductive metabolism is often catalyzed by Cytochrome P450 (CYP) enzymes, particularly under lower oxygen conditions found in the liver.[7][8][9]

  • Thioether Oxidation: The sulfur atom in the thioether linkage is susceptible to oxidation by CYPs and Flavin-containing Monooxygenases (FMOs), leading to the formation of sulfoxide and sulfone metabolites.

  • Ester Hydrolysis: The methyl ester group is a target for hydrolysis by carboxylesterases, which are abundant in the liver, plasma, and small intestine, yielding a carboxylic acid metabolite.[10][11]

  • Glutathione Conjugation (Phase II): The electrophilic nature of the aromatic ring, enhanced by the electron-withdrawing nitro group, makes it a substrate for conjugation with glutathione (GSH). This reaction is catalyzed by Glutathione S-Transferases (GSTs), a major family of Phase II detoxification enzymes that facilitate the elimination of xenobiotics.[12][13][14][15]

The interplay of these pathways determines the compound's intrinsic clearance and metabolite profile.

Parent Parent Compound (Nitro-Thioether-Ester) Nitro_Reduction Nitro Reduction (CYPs) Parent->Nitro_Reduction -> Amine S_Oxidation S-Oxidation (CYPs, FMOs) Parent->S_Oxidation -> Sulfoxide/Sulfone Ester_Hydrolysis Ester Hydrolysis (Esterases) Parent->Ester_Hydrolysis -> Carboxylic Acid GSH_Conjugation Glutathione Conjugation (GSTs) Parent->GSH_Conjugation -> GSH Adduct

Caption: Predicted metabolic pathways for the parent compound.

In Vitro Pharmacokinetic Profiling: Protocols & Rationale

In vitro ADME studies are the frontline of PK evaluation, offering a rapid, cost-effective means to assess a compound's fundamental properties and rank-order candidates before committing to resource-intensive in vivo experiments.[5][16]

Metabolic Stability Assay

Causality: The purpose of this assay is to determine a compound's susceptibility to metabolism, which is a primary driver of hepatic clearance in vivo.[6][17] By incubating the compound with liver-derived enzyme systems, we can measure its rate of disappearance and calculate its intrinsic clearance (CLint), a key parameter for predicting in vivo half-life.[10][18] We utilize liver microsomes as a first-pass screen because they are enriched in Phase I enzymes (CYPs, FMOs) and are adaptable to high-throughput formats.[6][11] Intact hepatocytes are considered the "gold standard" as they contain the full complement of Phase I and II enzymes and cofactors, providing a more complete metabolic picture.[10][11]

Experimental Protocol: Liver Microsomal Stability

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled liver microsomes (e.g., human, rat) on ice.

    • Prepare a 2X NADPH regenerating solution (e.g., Corning Gentest™) in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 0.1 M phosphate buffer (pH 7.4) for dilutions.

  • Incubation:

    • In a 96-well plate, add phosphate buffer.

    • Add the microsomal suspension to achieve a final protein concentration of 0.5 mg/mL.

    • Spike the test compound to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes with shaking.

    • Initiate the reaction by adding the 2X NADPH solution. This "time zero" (T0) marks the start of the metabolic process.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for analytical quantification).

  • Sample Processing & Analysis:

    • Seal the plate, vortex, and centrifuge at 3000 x g for 15 minutes to pellet precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[19]

Data Analysis & Presentation:

The percentage of the parent compound remaining at each time point is plotted on a semi-logarithmic scale against time. The slope of the linear regression provides the elimination rate constant (k).

  • Half-life (t½): t½ = 0.693 / k

  • Intrinsic Clearance (CLint) (µL/min/mg protein): CLint = (0.693 / t½) * (incubation volume / mg microsomal protein)

ParameterCompound ACompound B (Control)
Half-life (t½, min) 25.48.9
CLint (µL/min/mg) 54.5155.7
Table 1: Example Metabolic Stability Data in Human Liver Microsomes.
Metabolite Identification (Met-ID)

Causality: While stability tells us how fast a compound is eliminated, Met-ID tells us how. This is critical for identifying metabolic "soft spots" on the molecule that could be modified to improve stability, and for detecting the formation of potentially pharmacologically active or toxic metabolites.[5][17] High-resolution mass spectrometry (HRMS) is the tool of choice, as its mass accuracy allows for the confident prediction of elemental compositions for unknown metabolites.[17]

Experimental Protocol: Metabolite Profiling

  • Incubation: Perform a scaled-up version of the metabolic stability assay using a higher compound concentration (e.g., 10 µM) and a longer final time point (e.g., 90 minutes) to ensure sufficient metabolite formation. Use both microsomes and hepatocytes to capture Phase I and Phase II metabolites.

  • Sample Preparation: Process the samples as described in the stability protocol.

  • LC-HRMS Analysis:

    • Analyze the supernatant using a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Acquire data in both full scan mode (to detect all ions) and data-dependent MS/MS mode (to fragment ions and obtain structural information).

  • Data Mining: Compare the chromatograms of the T0 sample with the incubated samples. Use metabolite identification software to search for predicted metabolites (based on common biotransformations) and to identify unexpected metabolic products by searching for mass shifts from the parent compound.

In Vivo Pharmacokinetic Studies: The Whole Organism Context

In vivo studies are essential to understand how the ADME properties observed in vitro translate to a living system, providing the data needed to establish a potential dosing regimen for efficacy and toxicology studies.[20][21][22][23]

cluster_groups Animal Cohorts (Sprague-Dawley Rats) cluster_sampling Sample Collection cluster_analysis Analysis & Endpoint Group_IV Group 1: IV Bolus (n=3) 1 mg/kg Blood Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) Group_IV->Blood Group_PO Group 2: Oral Gavage (n=3) 10 mg/kg Group_PO->Blood Excreta Urine & Feces Collection (Metabolic Cages, 0-24h) Group_PO->Excreta Bioanalysis LC-MS/MS Quantification of Parent Drug in Plasma Blood->Bioanalysis PK_Calc PK Parameter Calculation (Cmax, AUC, t½, CL, F%) Bioanalysis->PK_Calc

Caption: Workflow for a discrete in vivo rodent PK study.

Study Design & Execution

Causality: The choice of animal model (e.g., Sprague-Dawley rat) is based on its common use in preclinical toxicology and its well-characterized metabolic systems.[21][22] We include both intravenous (IV) and oral (PO) administration routes. The IV dose provides a direct measure of systemic clearance and volume of distribution, as it bypasses absorption entirely. The PO dose allows us to assess oral absorption and first-pass metabolism. Comparing the exposure (AUC) from both routes is the only way to calculate the absolute oral bioavailability (F%).[20][24]

Protocol: Rodent PK Study

  • Animal Acclimation: Acclimate male Sprague-Dawley rats (250-300g) for at least 3 days prior to the study. Fast animals overnight before dosing.

  • Dosing:

    • IV Group (n=3): Administer the test compound formulated in a suitable vehicle (e.g., 20% Solutol in water) as a single bolus injection into the tail vein at a dose of 1 mg/kg.

    • PO Group (n=3): Administer the test compound formulated as a suspension (e.g., in 0.5% methylcellulose) via oral gavage at a dose of 10 mg/kg.

  • Blood Sampling:

    • Collect sparse blood samples (~100 µL) from each animal at designated time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose) via tail vein or saphenous vein into tubes containing an anticoagulant (e.g., K₂EDTA).

    • Process blood to plasma by centrifugation and store frozen at -80°C until analysis.

  • Excretion Study (Optional): House a satellite group of PO-dosed animals in metabolic cages to allow for the separate collection of urine and feces over 24 or 48 hours to assess routes of excretion.[24]

Bioanalytical Method Validation

Causality: A robust and validated bioanalytical method is the foundation of reliable PK data. LC-MS/MS is the industry standard due to its superior sensitivity and selectivity, allowing for accurate quantification of the drug in a complex biological matrix like plasma.[19][25] The method must be validated for linearity, accuracy, precision, and stability to ensure the data is trustworthy.

Protocol: LC-MS/MS Quantification

  • Sample Preparation:

    • Thaw plasma samples, calibration standards, and quality control (QC) samples.

    • Perform protein precipitation by adding 3 volumes of acetonitrile (containing internal standard) to 50 µL of plasma.

    • Vortex and centrifuge to pellet proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) to separate the analyte from matrix components.

    • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both the analyte and the internal standard to ensure specificity and sensitivity.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) versus the nominal concentration of the calibration standards.

    • Use a weighted linear regression to determine the concentrations of the analyte in the unknown plasma samples and QCs.

Pharmacokinetic Data Analysis

Causality: The concentration-time data obtained from the bioanalysis is used to calculate key PK parameters that describe the drug's journey through the body. This is achieved using non-compartmental analysis (NCA) with software like Phoenix™ WinNonlin®.[24]

Key Parameters & Interpretation:

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationRelated to efficacy and potential toxicity
Tmax Time to reach CmaxIndicates rate of absorption
AUC Area Under the Curve (total drug exposure)Core measure of bioavailability and clearance
Elimination half-lifeDetermines dosing interval
CL Clearance (volume of plasma cleared of drug per unit time)Indicates efficiency of elimination
Vd Volume of DistributionIndicates extent of tissue distribution
F% Absolute Oral BioavailabilityFraction of oral dose reaching circulation
Table 2: Key Pharmacokinetic Parameters.
  • Calculation of Bioavailability (F%): F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Data Integration and Path Forward

The true power of pharmacokinetic profiling lies in integrating the in vitro and in vivo datasets. A strong in vitro-in vivo correlation (IVIVC) builds confidence in the screening cascade. For example, a compound with high in vitro intrinsic clearance in liver microsomes is expected to exhibit high systemic clearance and low oral bioavailability in vivo.[11] Discrepancies can point to other factors, such as poor permeability or the involvement of extrahepatic metabolism.

By following this comprehensive guide, researchers can systematically characterize the pharmacokinetic profile of Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate derivatives, enabling data-driven decisions to select and optimize candidates with the highest probability of success in later stages of drug development.

References

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). IntechOpen.
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  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
  • Metabolic Stability. Frontage Laboratories.
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  • In Vivo PK and TK. BioDuro.
  • Rodent In Vivo PK Service. Creative Biolabs.
  • Rodent PK Studies. WuXi AppTec.
  • Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute.
  • The Multifaceted Role of Glutathione S-Transferases in Health and Disease. (2023). Biomolecules.
  • Participation of Cytochrome P-450 in the Reduction of Nitro Compounds by Rat Liver Microsomes. (1977). Journal of Biochemistry.
  • Reductive Cytochrome P450 Reactions and Their Potential Role in Bioremediation. (2020). Catalysts.
  • Human glutathione transferases catalyze the reaction between glutathione and nitrooleic acid. (2020). Journal of Biological Chemistry.
  • The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. (2013). Biochemistry.
  • ADME Profiling. Pharmaron.
  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (2025). Longdom Publishing.
  • Determination of thiol-containing drugs in human plasma by stable isotope labeling coupled with high performance liquid chromatography-electrospray ionization-tandem mass spectrometry analysis. (2018). Microchemical Journal.
  • Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. (2024). Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs.
  • Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup. Agilent Technologies.
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  • The role of human glutathione transferases and epoxide hydrolases in the metabolism of xenobiotics. (1995). Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis.
  • 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. (2026). ResearchGate.
  • METHYL 4-((2-METHYLPHENYL)THIO)-3-NITROBENZOATE — Chemical Substance Information. NextSDS.
  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (2024). Molecules.
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Foundational

Preliminary toxicity screening of Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate

Strategic Toxicity De-Risking of Nitroaromatic Thioethers: A Preliminary Screening Guide for Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate Executive Summary Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate represents a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Toxicity De-Risking of Nitroaromatic Thioethers: A Preliminary Screening Guide for Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate

Executive Summary

Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate represents a complex chemotype frequently encountered in early-stage drug discovery and agrochemical development. Its molecular architecture harbors three distinct metabolic liabilities: a nitroaromatic moiety, a thioether (sulfide) linkage, and a methyl ester. This technical guide provides an authoritative, step-by-step framework for the preliminary toxicity screening of this compound. By emphasizing the mechanistic causality behind assay selection and utilizing self-validating experimental protocols, this workflow ensures robust, regulatory-aligned data generation for critical go/no-go decisions.

Mechanistic Toxicology Profiling

Before initiating empirical screening, it is critical to map the theoretical bioactivation pathways of Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate. The toxicity of this compound is heavily dictated by the enzymatic processing of its functional groups.

  • Type II Nitroreduction (Redox Cycling): Oxygen-sensitive flavoenzymes (e.g., NADPH:cytochrome P450 reductase) catalyze a single-electron reduction of the nitro group, forming a highly reactive nitro anion radical[1]. In aerobic environments, this radical rapidly reacts with molecular oxygen, regenerating the parent nitroaromatic and producing superoxide anions (O2•−)[2]. This futile redox cycling leads to severe oxidative stress and subsequent cytotoxicity.

  • Type I Nitroreduction (Direct Alkylation): Oxygen-insensitive nitroreductases catalyze a two-electron reduction, bypassing the radical intermediate to form nitroso (-NO) and hydroxylamine (-NHOH) derivatives[3]. These electrophilic species can covalently bind to DNA and proteins, driving the mutagenic and genotoxic effects classically associated with nitroaromatics[4].

  • Thioether S-Oxidation: The thioether linkage is highly susceptible to oxidation by human cytochrome P450 enzymes (predominantly CYP3A4) and flavin-containing monooxygenases (FMOs)[5]. This S-oxidation yields sulfoxides and sulfones, which can alter the compound's lipophilicity, clearance rates, and potentially generate reactive electrophiles[6].

  • Ester Hydrolysis: Ubiquitous carboxylesterases in the plasma and liver will rapidly hydrolyze the methyl ester to its corresponding carboxylic acid, drastically shifting the molecule's topological polar surface area (tPSA) and cell permeability.

MechanisticPathways Parent Methyl 4-[(2-methylphenyl)thio] -3-nitrobenzoate NitroRadical Nitro Anion Radical (1e- reduction) Parent->NitroRadical Type II Nitroreductase (CYP450 Reductase) Hydroxylamine Hydroxylamine / Nitroso (2e- reduction) Parent->Hydroxylamine Type I Nitroreductase Sulfoxide Thioether Sulfoxide (S-Oxidation) Parent->Sulfoxide CYP450 / FMO Ester Carboxylic Acid Metabolite (Ester Hydrolysis) Parent->Ester Carboxylesterases NitroRadical->Parent O2 ROS Superoxide (ROS) Oxidative Stress NitroRadical->ROS O2 (Redox Cycling) DNAAdducts DNA/Protein Adducts (Genotoxicity) Hydroxylamine->DNAAdducts Electrophilic Attack Hepatotox Altered Clearance / Hepatotoxicity Sulfoxide->Hepatotox Accumulation

Mechanistic bioactivation pathways of Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate.

Strategic Screening Workflow

To systematically de-risk this compound, we employ a tiered screening workflow. This prevents the unnecessary expenditure of resources on compounds with insurmountable toxicological liabilities.

ScreeningWorkflow Phase1 Phase 1: Cytotoxicity (HepG2, ROS-Glo) Phase2 Phase 2: Genotoxicity (Ames OECD 471) Phase1->Phase2 Viable Doses Phase3 Phase 3: Metabolism (HLM Stability) Phase2->Phase3 Negative/Weak Pos Decision Go / No-Go Decision Lead Optimization Phase3->Decision Data Synthesis

Tiered preliminary toxicity screening workflow for early-stage drug development.

Core Experimental Protocols (Self-Validating Systems)

Protocol A: Multiplexed Cytotoxicity and Oxidative Stress Assay
  • Causality & Rationale: Standard immortalized cell lines (e.g., CHO, HeLa) lack basal cytochrome P450 and nitroreductase activity, leading to false negatives for prodrugs or bioactivated toxins. We utilize HepG2 (human hepatocellular carcinoma) cells because they retain partial metabolic competence. To directly test the "redox cycling" hypothesis of the nitroaromatic moiety[1], we multiplex an ATP-dependent viability assay (CellTiter-Glo) with a luminescent superoxide detection assay (ROS-Glo).

  • Self-Validation Mechanism: The system is validated internally by a vehicle control (0.1% DMSO) to establish baseline luminescence, and a positive control (Menadione, 50 µM) known to induce robust redox cycling and ROS generation. Assay robustness is confirmed if the Z'-factor is ≥ 0.5.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a white, opaque-bottom 96-well plate using DMEM + 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

    • Compound Preparation: Prepare a 10 mM stock of Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate in 100% anhydrous DMSO. Perform serial dilutions to achieve final well concentrations of 0.1, 1, 10, 50, and 100 µM (Final DMSO = 0.1%).

    • Dosing & Incubation: Treat cells with the compound, vehicle control, and Menadione (positive control). Incubate for 24 hours.

    • ROS Detection: Add H2O2 Substrate (ROS-Glo) during the final 6 hours of incubation. After 24 hours, add ROS-Glo Detection Solution, incubate for 20 minutes, and read luminescence (RLU_ROS).

    • Viability Detection: In a parallel replicate plate, add CellTiter-Glo reagent (1:1 volume ratio). Lyse for 10 minutes on an orbital shaker. Read luminescence (RLU_ATP).

    • Analysis: Calculate IC50 for viability and the fold-change in ROS generation relative to the vehicle control.

Protocol B: Bacterial Reverse Mutation Test (Ames Test)
  • Causality & Rationale: Nitroaromatics are notorious for yielding positive results in the Ames test due to the presence of highly active, oxygen-insensitive bacterial nitroreductases that rapidly convert the nitro group to mutagenic hydroxylamines[7]. This assay is a strict regulatory requirement under OECD Test Guideline 471[8].

  • Self-Validation Mechanism: The assay must include strain-specific positive controls (e.g., 4-Nitroquinoline-N-oxide for TA98 without S9; 2-Aminoanthracene for all strains with S9) to verify both the mutability of the bacteria and the metabolic activity of the S9 fraction. Spontaneous revertant counts must fall within historical laboratory control limits.

  • Step-by-Step Methodology:

    • Strain Preparation: Culture Salmonella typhimurium strains TA98 (detects frameshifts) and TA100 (detects base-pair substitutions) overnight in Oxoid nutrient broth.

    • Metabolic Activation (S9): Prepare 10% rat liver S9 mix (Aroclor 1254-induced) with NADP+ and glucose-6-phosphate to simulate mammalian hepatic metabolism (crucial for thioether S-oxidation)[5].

    • Pre-incubation: In sterile culture tubes, combine 100 µL of bacterial suspension, 500 µL of S9 mix (or phosphate buffer for -S9), and 50 µL of the test compound (dosed at 1.5, 5, 15, 50, and 150 µ g/plate ). Incubate at 37°C for 20 minutes.

    • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to the tubes, vortex gently, and pour onto minimal glucose agar plates.

    • Incubation & Scoring: Incubate plates inverted at 37°C for 48-72 hours. Count revertant colonies using an automated colony counter. A result is positive if there is a dose-dependent increase in revertants that is ≥2-fold (for TA100) or ≥3-fold (for TA98) over the vehicle control[9].

Protocol C: Metabolic Stability and S-Oxidation Profiling
  • Causality & Rationale: The thioether group is a prime target for CYP-mediated oxidation[6]. Rapid conversion to a sulfoxide can drastically alter the pharmacokinetic profile. We use Human Liver Microsomes (HLMs) to quantify the intrinsic clearance (CL_int) and identify the primary metabolites.

  • Self-Validation Mechanism: Verapamil and Dextromethorphan are run concurrently as high- and low-clearance positive controls, respectively, to validate the enzymatic activity of the HLM batch.

  • Step-by-Step Methodology:

    • Incubation Mixture: Combine HLMs (0.5 mg/mL final protein concentration) and Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

    • Reaction Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

    • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

    • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of the parent compound and screen for the +16 Da (sulfoxide) and +32 Da (sulfone) mass shifts.

Quantitative Data Interpretation

To facilitate rapid decision-making, the empirical data generated from the above protocols must be benchmarked against established toxicological thresholds.

Assay / ParameterTarget MetricThreshold for Concern (No-Go / Flag)Mechanistic Implication
Cytotoxicity (HepG2) IC50 (Viability)< 10 µMAcute basal toxicity; poor therapeutic window.
Oxidative Stress ROS Fold-Change> 3.0-fold at 10 µMSevere Type II nitro-redox cycling; high risk of hepatotoxicity.
Genotoxicity (Ames) Revertant Ratio≥ 2.0 (TA100) or ≥ 3.0 (TA98)Type I nitroreduction leading to DNA alkylation; regulatory block.
Metabolic Stability Intrinsic Clearance> 50 µL/min/mg proteinRapid thioether S-oxidation or ester hydrolysis; poor half-life.

Note: If the Ames test is positive, but the compound is deemed critical, an In Vitro Mammalian Cell Micronucleus Test (OECD 487) is required to determine if the mutagenicity is an artifact of bacterial-specific nitroreductases[9].

References

  • Guidelines for the Testing of Chemicals - OECD. oecd.org.8

  • OECD GUIDELINES FOR TESTING OF CHEMICALS. nihs.go.jp. 9

  • QSAR analysis of nitroaromatics' toxicity in Tetrahymena pyriformis: structural factors and possible modes of action - PMC. nih.gov.1

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - SciELO. scielo.br. 2

  • Reduction of polynitroaromatic compounds: the bacterial nitroreductases - Oxford Academic. oup.com. 4

  • Mechanism of Two-/Four-Electron Reduction of Nitroaromatics by Oxygen-Insensitive Nitroreductases: The Role of a Non-Enzymatic R - SciSpace. scispace.com. 3

  • Bacterial Nitroreductase Enzymes - Ackerley Lab. ackerleylab.com. 7

  • Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug... - ACS Publications. acs.org. 6

  • IN VITRO SULFOXIDATION OF THIOETHER COMPOUNDS BY HUMAN CYTOCHROME P450 AND FLAVIN-CONTAINING MONOOXYGENASE ISOFORMS - CDC Stacks. cdc.gov. 5

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate, a diaryl thioether of interest in medicinal chemistry and materials science. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate, a diaryl thioether of interest in medicinal chemistry and materials science. The synthesis is achieved via a robust two-step sequence commencing with the Fischer esterification of 4-chloro-3-nitrobenzoic acid, followed by a nucleophilic aromatic substitution (SNAr) reaction with 2-methylthiophenol. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and safety considerations.

Introduction

Diaryl thioethers are a pivotal structural motif in a multitude of biologically active molecules and functional materials.[1][2] Their synthesis has been a subject of extensive research, leading to the development of various methodologies, including traditional Ullmann-type couplings and modern transition-metal-catalyzed reactions.[2] Among these methods, the nucleophilic aromatic substitution (SNAr) reaction stands out for its efficiency and operational simplicity, particularly when the aromatic ring is activated by electron-withdrawing groups such as a nitro group.[1][3][4]

The target molecule, Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate, incorporates the key diaryl thioether linkage and is a valuable intermediate for further chemical elaborations. This protocol details a reliable and reproducible synthesis pathway suitable for laboratory scale.

Reaction Scheme

The overall synthesis is depicted in the following scheme:

Step 1: Fischer Esterification

Step 2: Nucleophilic Aromatic Substitution (SNAr)

Materials and Reagents

Compound Name Formula MW ( g/mol ) Amount Mmol Supplier Notes
4-Chloro-3-nitrobenzoic acidC₇H₄ClNO₄201.565.0 g24.8Sigma-AldrichStarting material for Step 1
Methanol (anhydrous)CH₄O32.04100 mL-Fisher ScientificSolvent and reactant in Step 1
Sulfuric acid (conc.)H₂SO₄98.082 mL-VWRCatalyst in Step 1
Sodium bicarbonateNaHCO₃84.01As needed-EMD MilliporeFor neutralization
Anhydrous sodium sulfateNa₂SO₄142.04As needed-Alfa AesarDrying agent
Ethyl acetateC₄H₈O₂88.11As needed-J.T. BakerExtraction solvent
2-MethylthiophenolC₇H₈S124.213.38 g (3.2 mL)27.2Acros OrganicsNucleophile in Step 2
Potassium carbonate (anhydrous)K₂CO₃138.215.14 g37.2Sigma-AldrichBase in Step 2
N,N-Dimethylformamide (DMF, anhydrous)C₃H₇NO73.0950 mL-Alfa AesarSolvent in Step 2

Experimental Protocol

Part 1: Synthesis of Methyl 4-chloro-3-nitrobenzoate

This initial step involves the acid-catalyzed esterification of 4-chloro-3-nitrobenzoic acid.[5]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3-nitrobenzoic acid (5.0 g, 24.8 mmol).

  • Addition of Reagents: Add 100 mL of anhydrous methanol to the flask. While stirring, slowly add concentrated sulfuric acid (2 mL) dropwise. The addition of sulfuric acid is exothermic and should be done cautiously.

  • Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture into 200 mL of ice-cold water. A precipitate of the methyl ester should form.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess sulfuric acid until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude Methyl 4-chloro-3-nitrobenzoate can be purified by recrystallization from a minimal amount of hot methanol or a mixture of ethyl acetate and hexanes to afford a crystalline solid.[5]

Part 2: Synthesis of Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate

This step involves the nucleophilic aromatic substitution of the chloride in Methyl 4-chloro-3-nitrobenzoate with 2-methylthiophenol. The nitro group para to the leaving group activates the ring towards nucleophilic attack.[6][7]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the purified Methyl 4-chloro-3-nitrobenzoate (from Part 1, assuming a quantitative yield for calculation, 24.8 mmol) in 50 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Addition of Base and Nucleophile: To the stirred solution, add anhydrous potassium carbonate (5.14 g, 37.2 mmol, 1.5 equivalents). Then, add 2-methylthiophenol (3.38 g, 3.2 mL, 27.2 mmol, 1.1 equivalents) dropwise.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere for 8-12 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 250 mL of ice-cold water. A precipitate of the crude product should form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove any remaining DMF and inorganic salts.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield the final product, Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate.

Visualization of the Workflow

Synthesis_Workflow cluster_step1 Part 1: Fischer Esterification cluster_step2 Part 2: SNAr Reaction A 4-Chloro-3-nitrobenzoic acid D Reflux (4-6h) A->D B Methanol (anhydrous) B->D C H₂SO₄ (cat.) C->D E Work-up & Purification D->E F Methyl 4-chloro-3-nitrobenzoate E->F J Heat (80-90°C, 8-12h) F->J G 2-Methylthiophenol G->J H K₂CO₃ H->J I DMF (anhydrous) I->J K Work-up & Purification J->K L Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate K->L

Caption: Synthetic workflow for Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals for the aromatic protons, the methyl ester protons, and the methyl group protons of the thiophenyl moiety.

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals for all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): Calculation of the exact mass and comparison with the observed mass to confirm the molecular formula (C₁₅H₁₃NO₄S).

  • Melting Point: A sharp melting point range indicates high purity.

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Reagents:

    • Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care.

    • 2-Methylthiophenol: Pungent odor. Handle in a fume hood.

    • N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

Troubleshooting

Issue Possible Cause Solution
Low yield in Part 1 Incomplete reactionExtend the reflux time. Ensure the methanol is anhydrous.
Loss during work-upEnsure complete extraction from the aqueous layer.
Low yield in Part 2 Incomplete reactionIncrease the reaction temperature or time. Ensure the reagents and solvent are anhydrous.
Side reactionsEnsure the reaction is performed under an inert atmosphere (nitrogen) to prevent oxidation of the thiophenol.
Product is an oil Impurities presentAttempt purification by column chromatography.

References

  • C-S coupling with nitro group as leaving group via simple inorganic salt catalysis. (2019). Organic & Biomolecular Chemistry.
  • Cu-Catalyzed Synthesis of Diaryl Thioethers and S-Cycles by Reaction of Aryl Iodides with Carbon Disulfide in the Presence of DBU. (2013). The Journal of Organic Chemistry. [Link]

  • Metal-free catalytic synthesis of diaryl thioethers under mild conditions. (n.d.). RSC Publishing. [Link]

  • Palladium-catalyzed desulfurization of diaryl disulfides toward diaryl thioethers. (2025). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6: Expansion of Scope and Utility. (1998). The Journal of Organic Chemistry. [Link]

  • Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p-quinone methides with organosulf. (n.d.). Semantic Scholar. [Link]

  • Nucleophilic Aromatic Substitution Reaction of Nitroarenes with Alkyl- or Arylthio Groups in Dimethyl Sulfoxide by Means of Cesium Carbonate. (2026). ResearchGate. [Link]

  • Nucleophilic aromatic substitution reaction of nitroarenes with alkyl- or arylthio groups in dimethyl sulfoxide by means of cesium carbonate. (2006). Tohoku University Repository. [Link]

  • Thiol Anions in Nucleophilic Aromatic Substitution Reactions with o-Halonitrobenzenes. (1993). The Journal of Organic Chemistry. [Link]

Sources

Application

Application Note: Preparation and Standardization of Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate for Cell Culture Assays

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: High-Throughput Screening (HTS), In Vitro Cell Culture Assays, and Hit-to-Lead Validation.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: High-Throughput Screening (HTS), In Vitro Cell Culture Assays, and Hit-to-Lead Validation.

Executive Summary & Scientific Rationale

In early-stage drug discovery and in vitro pharmacology, the integrity of cell-based assay data is heavily dependent on the physicochemical handling of the test compounds. Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate (M4MTNB) (CAS: 288154-66-5) is a synthetic building block and screening library compound characterized by a hydrophobic core, a thioether linkage, and a nitroaromatic moiety[1].

While valuable for screening, M4MTNB presents two distinct structural liabilities that must be actively managed during assay preparation:

  • Nitroaromatic Interference: Nitroaromatic compounds are frequently flagged as Pan-Assay Interference Compounds (PAINS). In cellular environments, they can undergo enzymatic reduction (e.g., by cellular nitroreductases) to reactive nitroso intermediates, or act as spectroscopic quenchers in fluorescence-based readouts[2],[3].

  • Thioether Oxidation: The sulfur linkage between the aromatic rings is susceptible to spontaneous oxidation into sulfoxides or sulfones if exposed to atmospheric oxygen during repeated freeze-thaw cycles, fundamentally altering the molecule's pharmacological profile.

This application note provides a self-validating, highly controlled protocol for solubilizing, storing, and dosing M4MTNB to ensure reproducible, artifact-free cell culture data.

Physicochemical Profiling & Structural Liabilities

To design an effective formulation strategy, we must first analyze the quantitative properties of the compound. M4MTNB is highly lipophilic, necessitating the use of Dimethyl Sulfoxide (DMSO) as a primary vehicle.

Table 1: Physicochemical Properties & Assay Implications
Property / FeatureValue / DescriptionAssay Implication & Causality
Molecular Weight 303.33 g/mol Optimal for standard cellular permeability.
LogP (Estimated) ~4.2Highly hydrophobic; requires intermediate aqueous dilution steps to prevent "crashing out" (precipitation) in culture media.
Nitro Group (-NO₂) Electron-withdrawingLiability: Potential fluorescence quenching and redox cycling. Requires cell-free counter-screening to rule out false positives[3].
Thioether Linkage -S- bridgeLiability: Prone to oxidation. Requires anhydrous DMSO and argon overlay during long-term storage.

Experimental Workflow & Logic

The following workflow illustrates the critical path from dry powder to validated cellular assay, highlighting the quality control (QC) gates required to maintain compound integrity.

G Start Dry Powder M4MTNB (Desiccated, 4°C) Solubilization Solubilization in Anhydrous DMSO (10 mM) Start->Solubilization QC LC-MS Purity Check (Exclude Sulfoxide Formation) Solubilization->QC Aliquoting Single-Use Aliquots (-80°C, Argon Overlay) QC->Aliquoting Purity > 98% Dilution Aqueous Intermediate Dilution (10x Working Conc) Aliquoting->Dilution Thaw Once Assay Cell Culture Dosing (Final DMSO ≤ 0.5%) Dilution->Assay Prevent Precipitation Validation PAINS Counter-Screen (Cell-Free Quenching Assay) Assay->Validation Hit Confirmation

Figure 1: Standardized workflow for M4MTNB preparation, emphasizing oxidation prevention and PAINS counter-screening.

Step-by-Step Methodologies

Protocol A: Master Stock Preparation (10 mM)

Causality: DMSO is highly hygroscopic. Absorbed water drastically reduces the solubility of hydrophobic compounds like M4MTNB and accelerates the degradation of the thioether bond. Therefore, anhydrous DMSO and inert gas overlays are mandatory.

  • Equilibration: Remove the dry powder vial of M4MTNB from 4°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation.

  • Weighing: Accurately weigh 3.03 mg of M4MTNB using a microbalance.

  • Solubilization: Transfer the powder to a sterile, amber glass vial (amber glass prevents UV-induced degradation of the nitroaromatic ring). Add exactly 1.0 mL of Anhydrous DMSO (≥99.9% purity, sealed under argon).

  • Agitation: Vortex the solution vigorously for 60 seconds. If particulates remain, sonicate in a room-temperature water bath for 5 minutes. Do not heat the solution, as heat accelerates oxidation.

  • Aliquoting & Storage: Dispense 20 µL aliquots into sterile, low-bind microcentrifuge tubes. Blanket each tube with a gentle stream of Argon gas before sealing. Store immediately at -80°C.

    • Note: Discard any aliquot after a single freeze-thaw cycle.

Protocol B: Cell Culture Dosing & DMSO Control

Causality: Direct addition of 10 mM DMSO stock to aqueous cell culture media causes localized high concentrations of both solvent and compound, leading to compound precipitation and acute solvent toxicity. Furthermore, literature standardizes final DMSO concentrations in cell culture assays to ≤1% (ideally 0.1% - 0.5%) to maintain cell viability and prevent transcriptomic artifacts[4].

  • Thawing: Thaw a single 20 µL aliquot of M4MTNB at room temperature.

  • Intermediate Dilution (10X): Prepare a 10X intermediate stock in pre-warmed culture media. For a final assay concentration of 10 µM:

    • Dilute the 10 mM stock 1:100 in DMSO to create a 100 µM working stock.

    • Dilute the 100 µM working stock 1:10 in culture media to create a 10 µM intermediate (10% DMSO). Mix immediately by rapid pipetting to prevent micelle formation.

  • Dosing: Add 10 µL of the 10X intermediate to 90 µL of cells cultured in a 96-well plate.

    • Final Assay Conditions: 1 µM M4MTNB, 0.1% final DMSO.

  • Vehicle Control: It is critical to run a parallel vehicle control containing exactly 0.1% DMSO in media to establish the baseline for cell viability and assay signal.

Table 2: Recommended DMSO Tolerance Thresholds by Cell Type

To assist in assay design, adhere to the following empirically derived maximum DMSO concentrations when dosing M4MTNB.

Cell Line / TypeTissue OriginMax Final DMSO Tolerance (v/v)Recommended Control
HEK293 Embryonic Kidney0.5%0.5% DMSO Vehicle
HepG2 Hepatocellular Carcinoma0.5%0.5% DMSO Vehicle
Primary PBMCs Peripheral Blood0.1%0.1% DMSO Vehicle
SH-SY5Y Neuroblastoma0.1%0.1% DMSO Vehicle

Trustworthiness: Self-Validating Counter-Screens

Because M4MTNB contains a nitroaromatic core, it is at high risk of acting as a PAINS compound[2]. If M4MTNB registers as a "hit" (e.g., an inhibitor) in your primary assay, you must validate the hit using the following self-validating controls:

  • Fluorescence Quenching Check: If your assay uses a fluorophore (e.g., FITC, Resorufin), incubate 1 µM to 10 µM of M4MTNB with the fluorophore in a cell-free and enzyme-free buffer. If the fluorescence signal drops, M4MTNB is acting as a spectroscopic quencher, not a true biological inhibitor[3].

  • Redox Cycling Check: Nitroaromatics can artificially deplete reducing agents (like DTT or GSH) in assay buffers. Run a thiol-reactivity counter-screen (e.g., DTNB/Ellman's reagent assay) to confirm the compound is not simply oxidizing the assay environment.

References

  • In Vitro Antiviral Characteristics of HIV-1 Attachment Inhibitor BMS-626529, the Active Component of the Prodrug BMS-663068. PubMed Central (PMC). Available at:[Link]

  • Nitroreductase-mediated release of inhibitors of Lysine-Specific Demethylase 1 (LSD1) from prodrugs in transfected cells. ChemRxiv. Available at: [Link]

Sources

Method

Application Note: Solubility Guidelines and Formulation Protocols for Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate in DMSO

Target Audience: Researchers, analytical chemists, and drug development professionals. Application Focus: In vitro assay preparation, compound library management, and cellular pharmacology.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical chemists, and drug development professionals. Application Focus: In vitro assay preparation, compound library management, and cellular pharmacology.

Executive Summary

The handling of highly lipophilic synthetic intermediates and bioactive small molecules requires precise solvation strategies to prevent experimental artifacts. Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate is a complex aromatic compound characterized by significant hydrophobicity. This application note provides a comprehensive, self-validating methodology for formulating stable Dimethyl Sulfoxide (DMSO) stock solutions and executing controlled aqueous dilutions for cellular assays. By understanding the thermodynamic and kinetic parameters of its solvation, researchers can ensure reproducible bioavailability and avoid false-negative results caused by compound precipitation.

Physicochemical Profile & Mechanistic Solvation Dynamics

Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate features a unique structural dichotomy: a highly non-polar thioether linkage attached to an o-tolyl group, contrasted by a moderately polar, electron-withdrawing nitrobenzoate core[1].

Why Anhydrous DMSO? Water solubility for this class of bulky, multi-ring thioethers is negligible. DMSO is selected as the optimal primary solvent due to its polar aprotic nature (dielectric constant, ε≈47 ).

  • Causality of Solvation: The strong dipole of DMSO’s sulfoxide (S=O) group acts as a potent hydrogen bond acceptor, effectively solvating the polar nitro (-NO 2​ ) and methyl ester (-COOCH 3​ ) moieties via dipole-dipole interactions. Concurrently, the hydrophobic methyl groups of DMSO engage in London dispersion forces with the compound's tolyl and phenyl rings, disrupting π−π stacking and preventing molecular aggregation.

  • The Anhydrous Imperative: DMSO is highly hygroscopic. Absorption of atmospheric moisture rapidly lowers the solvent's solubilizing capacity for hydrophobic compounds, leading to premature nucleation[2]. Furthermore, trace water can catalyze the hydrolysis of the methyl ester over time.

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate
CAS Number 288154-66-5
Linear Formula C 15​ H 13​ NO 4​ S
Molecular Weight 303.33 g/mol
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Aqueous Solubility Extremely Low (Requires stepwise dilution)

Quantitative Data: Volumetric Reconstitution Guide

To ensure high-throughput consistency, stock solutions should be prepared at standardized molarities. The table below summarizes the exact mass required to achieve target concentrations in 1.00 mL of anhydrous DMSO.

Table 2: Stock Solution Preparation Metrics
Target ConcentrationRequired Mass (mg) per 1.00 mL DMSOSolubilization Effort Required
10 mM 3.03 mgLow (Vortexing only)
20 mM 6.07 mgLow (Vortexing only)
50 mM 15.17 mgModerate (Vortexing + Brief Sonication)
100 mM 30.33 mgHigh (Sonication + Gentle Warming to 37°C)

Formula used: Mass(g)=Molarity(mol/L)×Volume(L)×MolecularWeight(g/mol)

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop, self-validating systems. Each critical step includes a validation checkpoint to ensure the physical integrity of the solution before proceeding to biological application.

Protocol A: Preparation of 10 mM Master Stock Solution

Objective: Formulate a stable, aggregate-free DMSO stock.

  • Equilibration: Allow the sealed vial of Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate and the anhydrous DMSO to reach room temperature (approx. 22°C) in a desiccator.

    • Causality: Opening cold vials introduces condensation, compromising the anhydrous environment and triggering ester hydrolysis or compound precipitation[2].

  • Gravimetric Measurement: Using an analytical balance, accurately weigh 3.03 mg of the compound into a sterile, static-free 1.5 mL amber microcentrifuge tube.

  • Primary Solvation: Add 1.00 mL of anhydrous, molecular-biology-grade DMSO.

  • Mechanical Agitation: Vortex the solution continuously for 60 seconds. If visible particulates remain, pulse-sonicate in a water bath for 2–3 minutes at room temperature.

  • Validation Checkpoint (Tyndall Effect): Shine a focused beam of light (e.g., a laser pointer or strong LED) through the tube against a dark background.

    • Validation Pass: The solution is optically clear with no light scattering.

    • Validation Fail: A visible beam path indicates colloidal micro-precipitates. Repeat step 4 with gentle warming (37°C).

  • Aliquoting & Storage: Divide the validated stock into 50 µL single-use aliquots in amber cryotubes. Store immediately at -20°C or -80°C.

Protocol B: Stepwise Aqueous Dilution for Cellular Assays

Objective: Introduce the hydrophobic compound into aqueous cell culture media without inducing "crashing out" (nucleation).

  • Thawing: Thaw a single 50 µL aliquot at room temperature. Vortex briefly to ensure homogeneity. Never subject aliquots to repeated freeze-thaw cycles.

  • Media Preparation: Pre-warm the target cell culture medium to 37°C.

    • Causality: Diluting a DMSO stock into cold media causes a sudden drop in kinetic energy and localized spikes in solvent polarity, forcing the hydrophobic thioether to rapidly aggregate.

  • Stepwise Addition: While gently vortexing the pre-warmed medium, add the DMSO stock dropwise to achieve the desired working concentration.

  • Cytotoxicity Limit Check: Ensure the final concentration of DMSO in the assay does not exceed 0.1% (v/v) to 0.5% (v/v). Concentrations above this threshold induce significant osmotic stress, alter DNA methylation, and compromise cell viability, confounding assay results[3].

  • Validation Checkpoint (Spectrophotometry): Measure the Optical Density (OD) of the final dosed medium at 600 nm against a vehicle-control blank (medium + 0.1% DMSO).

    • Validation Pass: Δ OD 600​ is ≤0.05 , confirming the compound remains fully solvated.

    • Validation Fail: A significant increase in OD indicates colloidal aggregation. The dilution rate must be slowed, or an intermediate dilution step (e.g., using a surfactant like Tween-80) must be introduced.

Workflow Visualization

Workflow Weigh 1. Gravimetric Analysis Weigh 3.03 mg of Compound Solvate 2. Primary Solvation Add 1 mL Anhydrous DMSO Weigh->Solvate Agitate 3. Mechanical Agitation Vortex / Bath Sonicate Solvate->Agitate Validate 4. Validation Checkpoint Visual inspection (Tyndall effect) Agitate->Validate Validate->Agitate Micro-particulates Aliquot 5. Aliquoting Dispense into Amber Vials Validate->Aliquot Optically Clear Store 6. Cryogenic Storage Store at -20°C to -80°C Aliquot->Store Dilute 7. Aqueous Dilution Dropwise into pre-warmed media Store->Dilute Thaw & Equilibrate Assay 8. In Vitro Application Final DMSO ≤ 0.1% Dilute->Assay

Workflow for DMSO stock preparation and aqueous dilution of the compound.

References

  • Sigma-Aldrich. "METHYL 4-((2-METHYLPHENYL)THIO)-3-NITROBENZOATE Product Specifications." Sigma-Aldrich.
  • BenchChem Technical Support Team. "Ethoxysanguinarine DMSO stock solution preparation and storage." BenchChem.
  • Frontiers in Genetics. "Methylmercury-induced DNA methylation—From epidemiological observations to experimental evidence." Frontiers.

Sources

Application

Application Notes and Protocols: Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate as a Versatile Precursor in Organic Synthesis

Abstract Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate is a strategically functionalized aromatic compound with significant potential as a precursor in the synthesis of complex organic molecules, particularly heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate is a strategically functionalized aromatic compound with significant potential as a precursor in the synthesis of complex organic molecules, particularly heterocyclic scaffolds of medicinal importance. The presence of a nitro group, a thioether linkage, and a methyl ester provides multiple handles for chemical manipulation. This guide provides an in-depth exploration of the synthesis of this precursor and its application in the construction of phenothiazine derivatives, which are a well-established class of privileged structures in medicinal chemistry.[1][2][3][4] The protocols detailed herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate

The unique arrangement of functional groups in Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate makes it a highly valuable intermediate. The electron-withdrawing nitro group activates the aromatic ring for further nucleophilic aromatic substitution and can be readily reduced to an amino group, which can then participate in various cyclization reactions. The thioether linkage provides a flexible scaffold that can be maintained, oxidized, or cleaved depending on the desired synthetic outcome. The methyl ester offers a convenient point for derivatization or can be hydrolyzed to the corresponding carboxylic acid.

This document will focus on a key application: the synthesis of phenothiazine derivatives. Phenothiazines are a class of tricyclic heterocyclic compounds that have found widespread use in medicine as antipsychotic, anticancer, and antimicrobial agents.[1][2][3][4][5] The general strategy involves the reduction of the nitro group of Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate to an amine, followed by an intramolecular cyclization to form the phenothiazine core.

Synthesis of Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate

The synthesis of the title compound is achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, a suitable thiol displaces a leaving group on an electron-deficient aromatic ring.[6][7][8] In this case, 2-methylthiophenol acts as the nucleophile and reacts with a 4-halo-3-nitrobenzoate derivative, where the halogen serves as the leaving group. The nitro group in the ortho position is crucial for activating the ring towards nucleophilic attack.

Reaction Scheme

G A Methyl 4-chloro-3-nitrobenzoate C Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate A->C K2CO3, DMF, 80 °C B 2-Methylthiophenol B->C

Caption: Synthesis of the target precursor via SNAr.

Detailed Experimental Protocol

Materials:

  • Methyl 4-chloro-3-nitrobenzoate

  • 2-Methylthiophenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-chloro-3-nitrobenzoate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to dissolve the starting materials.

  • To the stirred suspension, add 2-methylthiophenol (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine (2 x volume of the organic layer).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate as a solid.

Rationale for Experimental Choices:

  • Base: Potassium carbonate is a mild base used to deprotonate the thiol, forming the more nucleophilic thiophenolate.

  • Solvent: DMF is a polar aprotic solvent that effectively solvates the ions involved in the reaction and facilitates the SNAr mechanism.

  • Temperature: Heating the reaction provides the necessary activation energy for the substitution to occur at a reasonable rate.

Application: Synthesis of Phenothiazine Derivatives

The transformation of Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate into a phenothiazine scaffold is a two-step process: reduction of the nitro group to an amine, followed by intramolecular cyclization.

Step 1: Selective Reduction of the Nitro Group

The selective reduction of the nitro group in the presence of the ester and thioether functionalities is critical. Several methods are available for this transformation.[9][10][11] Catalytic hydrogenation can be effective, but care must be taken to avoid side reactions. A common and reliable method is the use of tin(II) chloride (SnCl₂) in an alcoholic solvent.

G A Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate B Methyl 3-amino-4-[(2-methylphenyl)thio]benzoate A->B SnCl2.2H2O, Ethanol, Reflux

Caption: Reduction of the nitro group to an amine.

Materials:

  • Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the resulting mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude Methyl 3-amino-4-[(2-methylphenyl)thio]benzoate, which can often be used in the next step without further purification.

Rationale for Experimental Choices:

  • Reducing Agent: Tin(II) chloride is a chemoselective reducing agent that effectively reduces aromatic nitro groups to amines in the presence of other reducible functional groups like esters and thioethers.[9]

Step 2: Intramolecular Cyclization to form the Phenothiazine Core

The final step in the synthesis of the phenothiazine derivative is an intramolecular cyclization of the amino-thioether intermediate. This can be achieved through various methods, often involving an acid catalyst or oxidative conditions. A common method is the use of iodine as a catalyst.

G A Methyl 3-amino-4-[(2-methylphenyl)thio]benzoate B Methyl 10H-phenothiazine-2-carboxylate A->B I2 (cat.), Pyridine, Reflux

Caption: Intramolecular cyclization to the phenothiazine.

Materials:

  • Methyl 3-amino-4-[(2-methylphenyl)thio]benzoate

  • Iodine (I₂)

  • Pyridine

  • Standard laboratory glassware

Procedure:

  • To a solution of Methyl 3-amino-4-[(2-methylphenyl)thio]benzoate (1.0 eq) in pyridine, add a catalytic amount of iodine (0.1 eq).

  • Heat the reaction mixture to reflux and stir for 6-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

  • Concentrate the solvent and purify the crude product by column chromatography or recrystallization to obtain the desired phenothiazine derivative.

Rationale for Experimental Choices:

  • Catalyst: Iodine is thought to facilitate the cyclization by acting as a mild oxidizing agent, promoting the formation of the new C-N bond.

  • Solvent and Base: Pyridine serves as both a high-boiling solvent and a base to neutralize the HI formed during the reaction.

Alternative Synthetic Transformations

While the synthesis of phenothiazines is a primary application, the structure of Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate allows for other potential transformations.

Smiles Rearrangement

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction that could potentially be explored with derivatives of the title compound.[12][13][14][15][16] For instance, if the methyl ester were to be converted to a primary alcohol, this alcohol could act as an internal nucleophile to displace the thioether, leading to a rearranged product. This would require activation of the aromatic ring, which is already present with the nitro group.

Data Summary

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Step
Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoateC₁₅H₁₃NO₄S319.34Nucleophilic Aromatic Substitution (SNAr)
Methyl 3-amino-4-[(2-methylphenyl)thio]benzoateC₁₅H₁₅NO₂S289.35Selective Nitro Group Reduction
Methyl 10H-phenothiazine-2-carboxylateC₁₄H₁₁NO₂S257.31Intramolecular Cyclization

Conclusion

Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate is a valuable and versatile precursor in organic synthesis. Its straightforward preparation via a nucleophilic aromatic substitution reaction and the strategic placement of its functional groups allow for its efficient conversion into complex heterocyclic structures. The detailed protocols provided herein for the synthesis of phenothiazine derivatives highlight a key application of this compound in medicinal chemistry research. The potential for other transformations, such as the Smiles rearrangement, further underscores its utility as a building block for the discovery of novel bioactive molecules.

References

  • Benchchem. (n.d.). Application Notes and Protocols: The Role of Phenothiazine Derivatives in Medicinal Chemistry.
  • Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry. (2024). Results in Chemistry, 8, 101565.
  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Methyl 4,5-dimethyl-2-nitrobenzoate.
  • Wikipedia. (n.d.). Phenothiazine.
  • Recent Advances in the Medicinal Chemistry of Phenothiazines, New Anticancer and Antiprotozoal Agents. (2021). Bentham Science Publishers.
  • Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. (n.d.). PMC.
  • An Odorless, One-Pot Synthesis of Nitroaryl Thioethers via SNAr Reactions Through the in situ Generation of S-Alkylisothiouronium Salts. (n.d.).
  • C-S coupling with nitro group as leaving group via simple inorganic salt catalysis. (2019). Chinese Chemical Letters.
  • Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiol
  • Gram-scale synthesis of the N-phenyl phenothiazine photocatalyst by benzyne addition. (n.d.). Beilstein Journal of Organic Chemistry.
  • Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiol
  • 3-(2-Aminophenyl)-4-methyl-1,3-thiazole-2(3H)-thione as an Ecofriendly Sulphur Transfer Agent to Prepare Alkanethiols in High Yield and High Purity. (n.d.). PMC.
  • synthesis of phenothiazine derivatives for antioxidant studies. (n.d.). DTIC.
  • Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. (2022).
  • Benchchem. (n.d.). selective reduction of nitro group without affecting other functional groups.
  • Synthesis of New N-Substituted Phenothiazine Derivatives. (2018).
  • Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. (2022). Thieme.
  • C-S coupling with nitro group as leaving group via simple inorganic salt catalysis. (2020). Chinese Chemical Letters.
  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (n.d.). PMC.
  • Thiophene substituted phenothiazine polymers: Design, synthesis and characterization. (2018).
  • Wikipedia. (n.d.). Smiles rearrangement.
  • Synthesis of Phenothiazine
  • The Smiles and Related Rearrangements of Arom
  • Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. (2024). PubMed.
  • Switchable Smiles Rearrangement for Enantioselective O-Aryl Amin
  • Smiles Rearrangement for the Synthesis of Diarylamines. (2015).
  • Ribosomal Synthesis of Thioether-Bridged Bicyclic Peptides. (n.d.). PMC.
  • Synthesis of 4‐thiocarbamoyl‐5‐aminopyrazoles. (2025).
  • Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. (2022). Organic Letters.
  • Catalytic Enantioselective Construction of an α-Thio-Substituted α-Aminonitriles-Bearing Tetrasubstituted Carbon Center. (2024).
  • Asymmetric synthesis of tertiary thiols and thioethers. (2026).

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor solubility of Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with formulating highly lipophilic, non...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with formulating highly lipophilic, non-ionizable compounds.

Below, you will find a causality-driven Q&A guide, self-validating experimental protocols, and strategic workflows to successfully solubilize Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate for both in vitro and in vivo applications.

Part 1: Mechanistic Profiling & Causality

Q: Why does Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate exhibit near-zero aqueous solubility, and why do standard pH adjustments fail? A: The insolubility of this compound is a direct consequence of its molecular architecture. It contains a methyl ester, a thioether linkage, a nitro group, and two aromatic rings. This combination results in a highly lipophilic molecule (high LogP) with a strong crystal lattice energy driven by π−π stacking between the aromatic rings.

More importantly, the compound is completely devoid of ionizable functional groups (it lacks acidic protons or basic amines). Because it cannot be ionized, traditional solubility enhancement techniques like pH modification or salt formation are entirely ineffective[1]. To overcome the cavitation energy required to disrupt the hydrogen-bonded network of water, you must rely on techniques that either reduce the solvent's dielectric constant or physically encapsulate the hydrophobic moieties[2].

SolubilizationMatrix Start Methyl 4-[(2-methylphenyl)thio] -3-nitrobenzoate Check Ionizable Groups? Start->Check NoIon No (Ester/Thioether) Check->NoIon Structural Analysis InVitro In Vitro Assay NoIon->InVitro InVivo In Vivo Dosing NoIon->InVivo Cosolvent DMSO + Tween 80 InVitro->Cosolvent Low Conc. Cyclo HP-β-CD Complex InVivo->Cyclo High Conc.

Fig 1. Decision matrix for solubilizing non-ionizable hydrophobic compounds.

Part 2: In Vitro Troubleshooting (Co-Solvents)

Q: How can I prepare stable stock solutions for in vitro high-throughput screening (HTS) without causing the compound to "crash out" (precipitate) upon dilution? A: When diluting a hydrophobic compound from a 100% DMSO master stock into an aqueous buffer, the sudden increase in the dielectric constant causes rapid nucleation and precipitation (the "solvent crash"). To prevent this, you must use a transitional co-solvent gradient or introduce a non-ionic surfactant (like Tween 80) into the receiving buffer prior to the addition of the compound[3].

Self-Validating Protocol: Controlled Co-Solvent Dilution

  • Master Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Vortex until optically clear.

  • Buffer Preparation: Prepare your target aqueous buffer (e.g., PBS) and supplement it with 0.1% (v/v) Tween 80.

  • Dropwise Addition: While vigorously vortexing the receiving buffer, add the DMSO stock dropwise. Causality: Vigorous mixing prevents localized zones of high water concentration, kinetically delaying nucleation.

  • Self-Validation Step: Centrifuge the final aqueous dilution at 10,000 x g for 10 minutes. Carefully sample the supernatant and quantify via HPLC-UV. If the peak area of the supernatant matches the theoretical concentration of the unfiltered stock, true solubility is confirmed without micro-precipitation.

Table 1: Excipient Tolerability and Solubilization Mechanisms

Excipient ClassSpecific AgentMax In Vitro Conc. (v/v)Max In Vivo Conc. (v/v, IV)Solubilization Mechanism
Co-solvent DMSO≤ 1.0%≤ 5.0%Disrupts water hydrogen bonding network
Co-solvent Ethanol≤ 2.0%≤ 10.0%Reduces overall dielectric constant
Surfactant Tween 80≤ 0.1%≤ 5.0%Micellar encapsulation
Complexing Agent HP-β-CD≤ 2.0%≤ 20.0%Hydrophobic inclusion complexation

Part 3: In Vivo Formulation (Cyclodextrin Complexation)

Q: Standard DMSO/Saline vehicles cause precipitation upon injection. What is the most reliable vehicle for in vivo pharmacokinetic (PK) studies? A: For highly lipophilic, non-ionizable compounds, the gold standard for in vivo dosing is inclusion complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[4]. The cyclodextrin molecule features a hydrophobic inner cavity that encapsulates the aromatic and thioether moieties of Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate, while its hydrophilic exterior ensures thermodynamic stability in the aqueous bloodstream.

Self-Validating Protocol: Solvent-Evaporation Inclusion Complexation Simple mixing of the compound and cyclodextrin in water is often insufficient due to the compound's high crystal lattice energy. You must force the interaction using a co-solvent evaporation technique.

  • Co-Dissolution: Weigh the API and HP-β-CD at a 1:3 molar ratio. Dissolve both completely in a volatile organic solvent (e.g., 100% Ethanol).

  • Film Formation: Transfer the solution to a round-bottom flask and use a rotary evaporator (40°C, under vacuum) to remove the ethanol. Causality: As the solvent evaporates, the API is forced out of solution and driven into the hydrophobic cavity of the cyclodextrin, forming a solid co-precipitate film.

  • Rehydration: Rehydrate the resulting thin film with sterile saline (0.9% NaCl) while sonicating for 15 minutes.

  • Self-Validation Step: Measure the UV-Vis absorbance of the final rehydrated formulation at 600 nm. An optical density ( OD600​ ) < 0.01 validates a true molecular solution, whereas an OD600​ > 0.05 indicates the presence of sub-visible colloidal aggregates resulting from incomplete complexation.

FormulationWorkflow Step1 Weigh API & HP-β-CD Step2 Dissolve in Ethanol Step1->Step2 Step3 Evaporate Solvent Step2->Step3 Step4 Rehydrate Film Step3->Step4 Step5 Sterile Filter (0.22 µm) Step4->Step5

Fig 2. Solvent-evaporation method for cyclodextrin inclusion complexation.

Part 4: Advanced Solubilization (Polymeric Micelles)

Q: If cyclodextrin complexation fails to achieve the required dose concentration, what advanced formulation can I use? A: If the steric bulk of the compound prevents efficient 1:1 encapsulation within the cyclodextrin cavity, transition to Polymeric Micelles using amphiphilic diblock copolymers like mPEG-PDLLA (Poly(ethylene glycol) methyl ether-block-poly(D,L-lactide))[5].

When dispersed in water, these copolymers self-assemble into core-shell structures. The hydrophobic PDLLA blocks aggregate to form a lipophilic core—creating a microenvironment that readily dissolves the highly hydrophobic Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate—while the hydrophilic PEG corona provides steric stabilization against aggregation in the aqueous phase.

References

  • Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs - PubMed Source: National Institutes of Health (NIH) URL:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Aqueous solubility-enhancing excipient technologies: a review of recent developments Source: European Pharmaceutical Review URL:[Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC Source: National Institutes of Health (NIH) URL:[Link]

Sources

Optimization

Technical Support Center: Recrystallization Optimization for Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the isolation and purification of complex organic molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the isolation and purification of complex organic molecules. Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate (CAS: 288154-66-5) presents a unique crystallographic challenge.

The molecule features a highly polar, rigid methyl 3-nitrobenzoate moiety coupled to a lipophilic, sterically hindered 2-methylphenyl (o-tolyl) group via a flexible thioether linkage. This structural dichotomy often leads to a depressed melting point in solution, causing the dreaded "oiling out" (liquid-liquid phase separation) rather than clean solid nucleation[1]. This guide provides field-proven, thermodynamically grounded solutions to optimize your recrystallization workflow.

Part 1: Solvent Selection Matrix

Selecting the correct thermodynamic environment is the first step in preventing phase separation. Below is a quantitative summary of common solvent systems evaluated for this specific diaryl thioether.

Solvent SystemSolubilizing Power (Hot)Nucleation SpeedEfficacy & Notes
Ethanol (100%) ModerateModerateHigh: The standard for nitrobenzoate derivatives, offering an ideal polarity balance[2].
EtOAc / Hexanes (1:3) High (EtOAc)FastVery High: Excellent for tuning supersaturation via anti-solvent titration.
Toluene / Heptane Very High (Toluene)SlowModerate: High risk of oiling out due to the extreme lipophilicity of the thioether.
Methanol / Water ModerateN/ALow: Steep solubility curve; nearly guarantees oiling out for this compound[2].
Part 2: Troubleshooting FAQs

Q1: My product is "oiling out" (forming a second liquid phase) instead of crystallizing. How do I force nucleation? Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the saturation temperature ( Tsat​ ) of your mixture exceeds the melting point of the solute-solvent phase. Because the thioether linkage adds conformational flexibility, the entropy of the liquid state is high, favoring an oil over a crystal lattice. Solution: You must lower the Tsat​ below the melting point. Do not crash-cool the flask. Instead, add 10-15% more of your primary solvent to lower the saturation point, reheat to a clear solution, and cool very slowly (0.5 °C/min)[3]. Introducing a seed crystal just above the cloud point will bypass the activation energy barrier for solid nucleation.

Q2: I am seeing co-crystallization of yellow/orange impurities. What are they, and how do I remove them? Causality: The synthesis of this compound typically involves an Nucleophilic Aromatic Substitution ( SN​Ar ) reaction between methyl 4-chloro-3-nitrobenzoate and 2-methylthiophenol. The yellow/orange tint is almost always due to oxidized disulfide byproducts (di-o-tolyl disulfide) or unreacted nitro-aromatics. Solution: Disulfides are highly lipophilic. If you are recrystallizing from Ethanol, wash your final filter cake with ice-cold hexanes. The non-polar hexanes will selectively dissolve the lipophilic disulfide impurity while leaving the polar nitrobenzoate product intact on the frit.

Q3: The crystals are forming, but my isolated yield is exceptionally low (<40%). Causality: You are likely using too much solvent, or your cooling gradient is incomplete, leaving a high concentration of the product dissolved in the mother liquor. Solution: Ensure you are using the absolute minimum amount of boiling solvent during the dissolution phase. Furthermore, after the solution reaches room temperature, you must utilize an ice-water bath (0–5 °C) to force the remaining product out of solution[4].

Part 3: Optimized Step-by-Step Protocol

This self-validating protocol utilizes absolute Ethanol to balance the polar and non-polar domains of Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate.

  • Dissolution: Weigh the crude product into a round-bottom flask. Add hot Ethanol (approx. 5–7 mL per gram of crude) and heat to 70 °C with magnetic stirring until complete dissolution is achieved.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed Buchner funnel to remove insoluble particulates (e.g., inorganic salts from the SN​Ar reaction).

  • Controlled Cooling: Transfer the filtrate to an Erlenmeyer flask. Allow it to cool ambiently to room temperature (approx. 20–25 °C) over 45 minutes. Critical: Do not agitate the flask during this phase to promote large crystal growth.

  • Maturation: Once at room temperature, transfer the flask to an ice-water bath (0–5 °C) for 30 minutes to maximize precipitation and yield[4].

  • Isolation & Washing: Filter the resulting crystals under reduced pressure. Wash the filter cake with 2 mL of ice-cold Ethanol, followed immediately by a 2 mL wash of cold Hexanes to strip residual lipophilic disulfide impurities.

  • Drying: Dry the purified crystals in a vacuum oven at 40 °C for 12 hours to constant weight.

Part 4: Recrystallization Decision Workflow

Recrystallization_Workflow Start Crude Methyl 4-[(2-methylphenyl)thio] -3-nitrobenzoate Dissolve Dissolve in Hot Ethanol (70 °C) Start->Dissolve Cool Cool slowly to Room Temperature Dissolve->Cool Check Phase Observation: Crystals or Oil? Cool->Check Oil Oiling Out (LLPS) Check->Oil Liquid Phase Crystals Nucleation & Crystallization Check->Crystals Solid Phase FixOil Add 10% EtOH, Reheat, Add Seed Crystal Oil->FixOil FixOil->Cool IceBath Ice Bath Maturation (0-5 °C for 30 min) Crystals->IceBath Filter Vacuum Filtration & Cold Hexane Wash IceBath->Filter Pure Pure Crystalline Product Filter->Pure

Troubleshooting workflow for resolving liquid-liquid phase separation during recrystallization.

References
  • Royal Society of Chemistry. "Nitration of methyl benzoate". RSC Education. URL: [Link]

  • Save My Exams. "Preparation of Methyl 3-Nitrobenzoate". OCR A Level Chemistry A Revision Notes. URL: [Link]

  • ACS Publications. "Design of Crystallization Processes for the Resolution of Conglomerate-Forming Chiral Compounds Exhibiting Oiling Out". Journal of Medicinal Chemistry / ACS. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis and Purification of Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate

Welcome to the technical support guide for the synthesis and purification of Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate. This document is designed for researchers, chemists, and drug development professionals who ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis and purification of Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate. This document is designed for researchers, chemists, and drug development professionals who are working with this molecule and aim to minimize byproduct formation and streamline the extraction and purification process. We will address common challenges encountered during synthesis, offering practical, field-tested solutions grounded in chemical principles.

The synthesis of this diaryl thioether is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] This process, while effective, can be prone to the formation of several byproducts that complicate purification and reduce overall yield. This guide provides a structured approach to troubleshooting these issues in a direct question-and-answer format.

Part 1: Troubleshooting Guide

This section addresses specific issues you may observe during your experiment, from initial reaction workup to final product isolation.

Question 1: My crude product has a strong, persistent, unpleasant odor, and TLC analysis shows a streaky, UV-active spot near the solvent front. What is the cause and how do I fix it?

Probable Cause: This is a classic sign of residual 2-methylthiophenol (o-thiocresol). Thiols are notoriously malodorous and are often challenging to remove completely using simple aqueous washes.[1][2] Their slight acidity and organic character allow them to partition between the organic and aqueous layers, while their nucleophilicity can interfere with subsequent reactions.[3]

Recommended Solutions:

  • Enhanced Basic Wash: A standard water or brine wash is insufficient. Employ a more rigorous wash with a dilute basic solution to convert the acidic thiophenol into its water-soluble thiophenolate salt.

    • Action: During the extractive workup, wash the organic layer 2-3 times with 1M sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) solution. Follow with a brine wash to remove residual base and break up any emulsions.

    • Causality: The hydroxide or carbonate ions deprotonate the thiol (pKa ~6.6), forming the sodium or potassium 2-methylthiophenolate salt, which is highly soluble in the aqueous phase and is thus efficiently removed from the organic layer.

  • Chemical Scavenging (Quenching): If basic washes are ineffective, a chemical scavenger can be used to convert the thiol into a new, less-objectionable, and more easily separable compound.[3]

    • Action: Before starting the aqueous workup, add 1.5-2.0 equivalents (relative to the excess thiol used) of an electrophilic quenching agent like iodoacetamide or benzyl bromide to the crude reaction mixture and stir for 30-60 minutes at room temperature.[3]

    • Causality: The nucleophilic thiol will react with the electrophile to form a new, more polar, and non-volatile thioether, which can then be more easily separated by standard extraction or chromatography.

  • Solid-Phase Scavenging: For high-purity requirements, scavenger resins offer an excellent solution.

    • Action: Dissolve the crude product in a suitable solvent (e.g., dichloromethane) and stir with a thiol-scavenging resin (e.g., a maleimide- or iodoacetamide-functionalized polystyrene resin) according to the manufacturer's protocol. Filter off the resin to obtain a thiol-free solution.[3]

    • Causality: The resin contains covalently-bound electrophilic groups that selectively react with and sequester the thiol from the solution, allowing for simple removal by filtration.

Question 2: My reaction seems to be clean by TLC, but after workup and purification, I have a significant amount of a non-polar byproduct with a molecular weight of ~246 g/mol . What is it?

Probable Cause: This byproduct is likely bis(2-methylphenyl) disulfide. Thiols are susceptible to oxidation, especially under basic conditions in the presence of air (oxygen), to form disulfide bonds.[4] This oxidation can occur during the SNAr reaction or during the workup.

Recommended Solutions:

  • Maintain an Inert Atmosphere: The most effective preventative measure is to exclude oxygen from the reaction.

    • Action: Before adding reagents, degas the reaction solvent. Run the reaction and the initial stages of the workup under an inert atmosphere of nitrogen (N₂) or argon (Ar).

    • Causality: By removing molecular oxygen, the primary oxidant responsible for disulfide formation, the side reaction is significantly suppressed.

  • Chromatographic Separation: The disulfide is significantly less polar than the desired nitro-containing product. This difference in polarity allows for effective separation using column chromatography.

    • Action: Utilize flash column chromatography on silica gel. The disulfide will elute much earlier than the product.[5][6]

    • Causality: The polar nitro and ester groups of the target molecule interact strongly with the polar silica gel stationary phase, leading to a longer retention time. The non-polar disulfide has minimal interaction and is eluted quickly with a non-polar mobile phase (e.g., hexane/ethyl acetate).[5]

Question 3: My final product yield is low, and analysis shows the presence of unreacted methyl 4-chloro-3-nitrobenzoate. How can I drive the reaction to completion?

Probable Cause: Incomplete conversion during an SNAr reaction can be attributed to several factors: insufficient reaction time or temperature, a base that is not strong enough, or deactivation of the nucleophile.[1][7]

Recommended Solutions:

  • Optimize Reaction Conditions: Ensure the foundational parameters are correct.

    • Action: Increase the reaction temperature (e.g., from 60 °C to 80-100 °C) or extend the reaction time. Monitor the reaction progress by TLC or LC-MS until the starting electrophile is consumed.

    • Causality: SNAr reactions have an activation energy barrier.[8] Providing more thermal energy or allowing more time increases the probability of successful molecular collisions and reaction completion.

  • Choice of Base and Solvent: The base and solvent play a critical role in generating and stabilizing the nucleophilic thiophenolate.[1][7]

    • Action: Switch from a weaker base like potassium carbonate (K₂CO₃) to a stronger one like cesium carbonate (Cs₂CO₃). Ensure a dry, polar aprotic solvent such as DMF, DMSO, or DMAc is used.[1][9]

    • Causality: A stronger base more effectively deprotonates the thiol to generate the active thiophenolate nucleophile. Polar aprotic solvents are excellent at solvating the cation (e.g., K⁺, Cs⁺) while leaving the anion (thiophenolate) relatively "naked" and highly reactive.[1]

Question 4: NMR analysis of my purified product shows minor, but distinct, sets of aromatic signals that I cannot account for. What could they be?

Probable Cause: These are likely isomeric byproducts. The issue often originates from the starting material, methyl 3-nitrobenzoate. The nitration of methyl benzoate is highly regioselective for the meta position, but small amounts of the ortho- and para-isomers (methyl 2-nitrobenzoate and methyl 4-nitrobenzoate) are often formed.[10][11] If the subsequent halogenation step is not selective, you may start your SNAr reaction with a mixture of halo-isomers, leading to a mixture of final thioether products that are very difficult to separate.

Recommended Solutions:

  • Purify the Precursors: The most robust solution is to ensure the purity of your starting materials before the SNAr reaction.

    • Action: Recrystallize the methyl 3-nitrobenzoate precursor after the nitration step.[12][13] A mixture of ethanol and water is often effective.[13] Similarly, purify the methyl 4-halo-3-nitrobenzoate intermediate, typically by recrystallization or chromatography, before use.

    • Causality: Removing the isomeric impurities at an earlier stage is far simpler than separating the final products, which will have very similar polarities and chemical properties.

  • High-Resolution Purification: If you must purify the final mixture, advanced techniques are required.

    • Action: Employ high-performance flash chromatography with a shallow solvent gradient or consider preparative HPLC for complete separation.

    • Causality: These high-resolution techniques provide superior separating power compared to standard flash chromatography, enabling the isolation of compounds with very similar Rf values.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best general strategy for the extractive workup of the Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate synthesis?

A robust workup strategy is crucial. After cooling the reaction mixture, dilute it with a water-immiscible organic solvent like ethyl acetate or dichloromethane. Begin by washing with water to remove the bulk of the polar solvent (e.g., DMF). Follow this with two washes of 1M NaOH to remove unreacted 2-methylthiophenol.[3] Then, wash with water, followed by a brine solution to remove residual water and salts and aid in layer separation. Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

Q2: When should I choose recrystallization versus column chromatography for purification?

The choice depends on the nature and quantity of the impurities.

  • Choose Recrystallization when:

    • Your crude product is mostly pure (>90%) and solid.

    • The impurities have significantly different solubility profiles from your product in a given solvent system.

    • You are working on a large scale, as recrystallization is often more scalable than chromatography.

  • Choose Column Chromatography when:

    • Your crude product is an oil or a complex mixture of multiple byproducts.[5]

    • You have byproducts with similar polarities to your desired product (e.g., the disulfide or isomers).[14]

    • You need the highest possible purity, as chromatography offers superior separation power.[6]

Q3: How can I confirm the purity and identity of my final product?

A combination of analytical techniques is essential for unambiguous confirmation:

  • Thin-Layer Chromatography (TLC): A quick check to see if the purified material runs as a single spot.

  • Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause melting point depression and broadening.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The spectra should show the correct number of signals with the expected chemical shifts, integration values, and coupling patterns. The absence of signals from starting materials or byproducts confirms purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[16] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the nitro group (strong absorptions ~1530 and 1350 cm⁻¹) and the ester carbonyl (~1725 cm⁻¹).[11]

Part 3: Protocols and Methodologies

Protocol 3.1: Optimized Extractive Workup Procedure
  • Cool the completed reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing ethyl acetate (EtOAc, ~10 volumes relative to the reaction solvent) and an equal volume of water.

  • Shake the funnel vigorously and allow the layers to separate. Drain and discard the aqueous layer.

  • Add 1M NaOH solution (~3-5 volumes) to the separatory funnel. Shake, separate, and discard the aqueous (bottom) layer. Repeat this basic wash one more time.

  • Wash the organic layer with deionized water (~5 volumes).

  • Wash the organic layer with a saturated NaCl solution (brine, ~5 volumes). This helps remove residual water from the organic phase.

  • Drain the organic layer into an Erlenmeyer flask and add a suitable amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Filter the mixture through a fluted filter paper or a cotton plug into a clean, pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the crude product.

Protocol 3.2: Purification by Recrystallization
  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol or isopropanol) to the flask, just enough to form a slurry.

  • Gently heat the mixture on a hot plate while swirling until the solid completely dissolves.[17] If it does not dissolve, add more solvent dropwise until a clear solution is obtained at the boiling point. Avoid adding a large excess of solvent.[15]

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.[17]

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Allow the crystals to dry completely in a vacuum oven.

Protocol 3.3: Purification by Flash Column Chromatography
  • Prepare the Column: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Dry-pack the column with silica gel (typically 50-100 times the weight of the crude sample).[5][6]

  • Prepare the Sample: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane. If solubility is an issue, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent.

  • Load the Column: Carefully add the sample to the top of the silica bed. If using the dry-loading method, carefully add the silica-adsorbed sample. Add a thin layer of sand on top to protect the surface.

  • Elute the Column: Fill the column with the starting eluent (e.g., 95:5 Hexane:EtOAc). Apply positive pressure (flash chromatography) and begin collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 Hexane:EtOAc) to elute the compounds.[5] The less polar disulfide byproduct will elute first, followed by the more polar desired product.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Part 4: Visual Guides

Diagram 4.1: General Workflow for Synthesis & Purification

cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage SNAr SNAr Reaction (Inert Atmosphere) Quench Reaction Quench SNAr->Quench Extraction Liquid-Liquid Extraction (Basic & Brine Washes) Quench->Extraction Drying Dry Organic Layer (e.g., MgSO4) Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Crude Crude Product Evaporation->Crude Purify Purification Method Crude->Purify Recrystal Recrystallization Purify->Recrystal High Purity Crude Solid Chrom Column Chromatography Purify->Chrom Oily or Complex Mixture Pure Pure Product (Verify by NMR, MS, MP) Recrystal->Pure Chrom->Pure

Caption: Workflow for Synthesis and Purification.

Diagram 4.2: Troubleshooting Logic for Common Byproducts

cluster_problems cluster_solutions Start Analyze Crude Product (TLC, LCMS) P1 Strong Odor & Streaking TLC Spot? Start->P1 P2 Non-polar Byproduct (MW ~246)? P1->P2 No S1 Cause: Excess Thiol Solution: • Enhanced Basic Wash (1M NaOH) • Chemical Scavenger P1->S1 Yes P3 Unreacted Starting Material Present? P2->P3 No S2 Cause: Disulfide Formation Solution: • Use Inert Atmosphere (N2/Ar) • Separate by Chromatography P2->S2 Yes S3 Cause: Incomplete Reaction Solution: • Increase Temp/Time • Use Stronger Base (Cs2CO3) P3->S3 Yes Clean No Major Byproducts Proceed to Standard Purification P3->Clean No

Caption: Logic Tree for Troubleshooting Impurities.

Part 5: References

  • Yadav, J. S., & Reddy, B. V. S. (2002). Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols. ResearchGate. Retrieved from [Link]

  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (n.d.). Wordpress. Retrieved from [Link]

  • Laufer, R. J. (1970). Purification of thiophenols by azeotropic distillation with a paraffin entrainer. U.S. Patent No. 3,490,998. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Laufer, R. J. (1960). Purification of thiophenols by treatment with aluminum and magnesium alkoxides. U.S. Patent No. 2,954,404. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Behera, M., & Rao, C. B. (2011). Cu-Catalyzed One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Coupling of Aryl Halides Using a Thiol Precursor. Organic Letters, 13(4), 656-659. Retrieved from [Link]

  • Sawyer, J. S., Schmittling, E. A., Palkowitz, J. A., & Smith, W. J. (1998). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6: Expansion of Scope and Utility. The Journal of Organic Chemistry, 63(18), 6338–6343. Retrieved from [Link]

  • Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. (2018). Chemistry Stack Exchange. Retrieved from [Link]

  • Więckowska, A., et al. (2024). Removal of Thiophenol from Water Using Sepiolite. Minerals, 14(8), 795. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column chromatography. Retrieved from [Link]

  • Newman, M. S., & Karnes, H. A. (1966). Thiophenols from Phenols. Organic Syntheses, 46, 98. Retrieved from [Link]

  • Smith, A. B., & Njardarson, J. T. (2015). Column chromatography. Organic Syntheses, 92, 276. Retrieved from [Link]

  • Li, H., et al. (2024). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Molecules, 29(11), 2496. Retrieved from [Link]

  • Wang, Y., et al. (2023). Methods for the synthesis of diarylmethyl thioethers. ResearchGate. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate (C15H13NO4S). Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Nitration of methyl benzoate. Retrieved from [Link]

  • Wang, Y., et al. (2023). Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p-quinone methides with organosulfur reagents. RSC Advances, 13(20), 13620-13625. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Nitration of Methyl Benzoate. Retrieved from [Link]

  • NextSDS. (n.d.). METHYL 4-((2-METHYLPHENYL)THIO)-3-NITROBENZOATE — Chemical Substance Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. Retrieved from [Link]

  • Wang, Y., et al. (2021). Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides at 0 to 25 °C. ResearchGate. Retrieved from [Link]

  • Tlili, A., et al. (2017). Synthesis of Aryl α,α-Difluoroethyl Thioethers a new Structure Motif in Organic Chemistry, extending. SciSpace. Retrieved from [Link]

  • Wang, Y., et al. (2023). Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p-quinone methides with organosulfur reagents. RSC Advances, 13, 13620-13625. Retrieved from [Link]

  • Kim, S. H., et al. (2012). Methyl 4-methylsulfonyl-2-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3377. Retrieved from [Link]

  • Ma, D., et al. (2023). Assembly of (hetero)aryl thioethers via simple nucleophilic aromatic substitution and Cu-catalyzed coupling reactions with (hetero)aryl chlorides and bromides under mild conditions. Green Chemistry, 25(19), 7627-7634. Retrieved from [Link]

  • Kamm, O., & Segur, J. B. (1923). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses, 3, 71. Retrieved from [Link]

  • Anson, J. (2022, January 20). Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate [Video]. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers) and derivatives. Retrieved from [Link]

  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]

Sources

Optimization

Overcoming steric hindrance in Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate substitution reactions

Welcome to the Technical Support and Troubleshooting Portal. This guide is specifically engineered for researchers and drug development professionals working with Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Portal. This guide is specifically engineered for researchers and drug development professionals working with Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate .

This specific scaffold presents a notorious synthetic challenge: extreme steric hindrance at the C4 position. The ortho-methyl group on the thiophenol ring and the ortho-nitro group on the benzoate ring clash, forcing the aryl rings into an orthogonal conformation. This "conformational locking" effectively umbrellas the sulfur atom, blocking standard nucleophilic trajectories and stalling transition-metal oxidative addition.

Below, our Application Scientists break down the causality of these failures and provide field-proven, self-validating protocols to overcome them.

Troubleshooting FAQs & Mechanistic Insights

Q1: Why do my standard Nucleophilic Aromatic Substitution (SNAr) reactions fail to displace the thioether at the C4 position? A: The failure is a combination of poor leaving group thermodynamics and severe steric blockade. Thioethers are inherently poor leaving groups. When combined with the steric bulk of the 2-methylphenyl group, the nucleophile cannot achieve the required Bürgi-Dunitz trajectory to attack the C4 carbon. The activation energy barrier for forming the Meisenheimer complex becomes insurmountable under standard thermal conditions.

Q2: How can I successfully perform an SNAr displacement on this sterically congested scaffold? A: You must alter the electronic landscape by oxidizing the thioether to a sulfone. The introduction of two highly electronegative oxygen atoms draws electron density away from the C4 position via strong inductive and resonance effects. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, stabilizing the transition state. Furthermore, the resulting sulfinate anion is an exceptional leaving group, which thermodynamically compensates for the steric penalty[1]. For authoritative insights into the SNAr reactivity of sterically hindered aryl sulfones, refer to[1].

Q3: I need to perform a carbon-carbon cross-coupling at the C4 position without oxidizing the sulfur. Standard Suzuki conditions yield 0% product. What is the solution? A: Direct Suzuki-Miyaura coupling fails because standard palladium catalysts (like Pd(PPh3)4) cannot undergo oxidative addition into a sterically shielded C-S bond. You must pivot to a Liebeskind-Srogl cross-coupling [2]. To overcome the steric hindrance, you must use a bulky, electron-rich Buchwald ligand (such as XPhos or RuPhos). These ligands force the formation of a highly reactive, monoligated 12-electron L1-Pd(0) active species. The single-ligand nature reduces the steric penalty during oxidative addition, while the ligand's bulk forces the final reductive elimination step[3]. Additionally, a stoichiometric Copper(I) cofactor (CuTC) is required to coordinate to the sulfur, polarizing the C-S bond and facilitating palladium insertion. See[3] for mechanistic details.

Reaction Workflows & Logical Pathways

G Substrate Methyl 4-[(2-methylphenyl)thio] -3-nitrobenzoate DirectSNAr No Reaction (Steric Blockade) Substrate->DirectSNAr Direct Amine (Failed) Oxidation Sulfone Intermediate (Activated) Substrate->Oxidation mCPBA (2.2 eq) LSCoupling Cross-Coupled Product (High Yield) Substrate->LSCoupling Boronic Acid, Pd(0), CuTC, Buchwald Ligand SNAr C4-Substituted Product (High Yield) Oxidation->SNAr Amine, Base, Heat

Workflow for overcoming steric hindrance in C4 substitution.

G Pd0 L1-Pd(0) (Buchwald Ligand) OxAdd Oxidative Addition (C-S Bond Cleavage) Pd0->OxAdd Thioester + CuTC TransMet Transmetalation (Cu-Boronic Acid) OxAdd->TransMet Boronic Acid RedElim Reductive Elimination (Sterically Forced) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Catalytic cycle of the Liebeskind-Srogl coupling with Buchwald ligands.

Quantitative Data: Comparative Yields

The following table summarizes the causal relationship between the chosen methodology, the leaving group, and the resulting yield when attempting to substitute the C4 position of the scaffold with a standard nucleophile (morpholine) or coupling partner (phenylboronic acid).

Reaction StrategyReagents & Catalyst SystemLeaving GroupResulting Yield (%)
Direct SNAr Morpholine, K2CO3, DMF, 100°CThioether< 5% (Trace)
Activated SNAr 1. mCPBA 2. Morpholine, DIPEA, DMF, 80°CSulfone88%
Standard Suzuki PhB(OH)2, Pd(PPh3)4, K2CO3, DioxaneThioether0% (Recovered SM)
Liebeskind-Srogl PhB(OH)2, Pd2(dba)3, XPhos , CuTC , THFThioether82%

Self-Validating Experimental Protocols

Protocol A: Two-Step Oxidative Activation & SNAr

Use this protocol when synthesizing C4-amino or C4-alkoxy derivatives.

Step 1: Oxidation to Sulfone

  • Dissolve Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate (1.0 eq, 1.0 mmol) in anhydrous dichloromethane (10 mL) and cool to 0°C in an ice bath.

  • Portion-wise, add meta-chloroperoxybenzoic acid (mCPBA, 77% purity, 2.2 eq).

  • Remove the ice bath and stir at room temperature for 4 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The starting thioether (yellowish spot) must completely disappear, replaced by a highly UV-active, more polar spot (the sulfone).

  • Quench with saturated aqueous Na2S2O3 (10 mL) to destroy excess peroxide. Wash with saturated NaHCO3 (3 x 10 mL) to remove meta-chlorobenzoic acid. Dry over MgSO4 and concentrate to yield the crude sulfone.

Step 2: SNAr Displacement

  • Dissolve the crude sulfone (1.0 eq) in anhydrous DMF (5 mL).

  • Add morpholine (or desired amine, 1.5 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Heat the mixture to 80°C for 6 hours.

  • Validation Checkpoint: The reaction mixture will undergo a distinct color change (often deepening to bright yellow/orange) as the Meisenheimer complex forms and resolves.

  • Cool to room temperature, dilute with EtOAc (20 mL), and wash extensively with water (5 x 10 mL) to remove DMF. Dry, concentrate, and purify via flash chromatography.

Protocol B: Sterically Accommodating Liebeskind-Srogl Coupling

Use this protocol for C4 carbon-carbon bond formation.

  • Glovebox Setup: To prevent the rapid oxidation of the L1-Pd(0) species, all setup must be done under an inert atmosphere (Argon/Nitrogen).

  • Charge an oven-dried Schlenk flask with Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate (1.0 eq, 0.5 mmol), arylboronic acid (1.5 eq), Copper(I) thiophene-2-carboxylate (CuTC, 1.5 eq), Pd2(dba)3 (5 mol%), and XPhos (10 mol%).

  • Seal the flask, remove from the glovebox, and inject degassed anhydrous THF (5 mL) via syringe.

  • Stir the reaction mixture at 60°C for 16 hours.

  • Validation Checkpoint: CuTC initially forms a dark red/brown suspension. As the transmetalation proceeds and CuTC is consumed, the mixture will transition to a lighter, often greyish/yellow suspension (depending on the boronic acid used).

  • Cool to room temperature, dilute with diethyl ether, and filter through a pad of Celite to remove the stoichiometric copper salts. Concentrate the filtrate and purify via silica gel chromatography.

References

  • A Platform for the Liebeskind–Srogl Coupling of Heteroaromatic Thioethers for Medicinal-Chemistry-Relevant Transformations Organic Letters (ACS Publications) URL:[Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Chemical Reviews (ACS Publications) URL:[Link]

  • Synthesis of Spirocyclic Diarylfluorenes by One-Pot Twofold SNAr Reactions of Diaryl Sulfones with Diarylmethanes Organic Letters (ACS Publications) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Analytical HPLC Method Validation Guide for Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate: C18 vs. Phenyl-Hexyl Chemistries

As a Senior Application Scientist, I frequently encounter method development bottlenecks where standard reversed-phase approaches fail to resolve structurally similar critical pairs. The analysis of Methyl 4-[(2-methylph...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter method development bottlenecks where standard reversed-phase approaches fail to resolve structurally similar critical pairs. The analysis of Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate (CAS: 288154-66-5)—a highly hydrophobic, multi-ring intermediate—presents a classic chromatographic challenge.

This guide objectively compares the performance of traditional C18 stationary phases against Phenyl-Hexyl chemistries, providing a self-validating, step-by-step protocol for quantifying this compound and its primary degradation products.

The Chromatographic Challenge: Causality of Co-elution

Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate contains a central thioether linkage flanked by a nitrobenzoate moiety and an o-tolyl group. During synthesis or prolonged storage, the electron-rich thioether is highly susceptible to oxidation, forming two primary impurities:

  • Sulfoxide Impurity (+1 Oxygen)

  • Sulfone Impurity (+2 Oxygens)

Why Standard C18 Fails

Traditional C18 columns separate analytes almost exclusively via dispersive (hydrophobic) interactions. While the addition of oxygen atoms increases the polarity of the sulfoxide and sulfone, the massive hydrophobic bulk of the two aromatic rings dominates the molecule's retention behavior. On a C18 phase, this results in a "hydrophobic masking" effect, leading to severe co-elution of the sulfone impurity with the parent API, failing the baseline resolution requirements (Rs ≥ 1.5) mandated by USP <621>[1].

Why Phenyl-Hexyl Succeeds

To break this co-elution, we must exploit alternate selectivity mechanisms. Phenyl-Hexyl stationary phases provide dual retention modes: dispersive interactions via the hexyl alkyl chain, and π−π electron interactions via the terminal phenyl ring[2].

The nitrobenzoate ring is highly electron-deficient ( π -acceptor), while the o-tolyl thioether is electron-rich ( π -donor). When the sulfur atom oxidizes to a sulfoxide or sulfone, it drastically pulls electron density away from the adjacent aromatic rings. The Phenyl-Hexyl phase acts as a selective probe for these subtle shifts in π -electron density, cleanly pulling the impurities away from the parent peak and achieving baseline resolution.

Mechanism API API: Thioether (Electron-Rich) OX1 Impurity 1: Sulfoxide (Polarized) API->OX1 +[O] PH Phenyl-Hexyl Phase (π-π Stacking Resolution) API->PH OX2 Impurity 2: Sulfone (Strong π-Acceptor) OX1->OX2 +[O] OX1->PH OX2->PH

Fig 1. Oxidation pathway of the thioether API and resulting π-π interaction targets.

Comparative Experimental Protocols

To validate this causality, we establish a self-validating experimental workflow comparing the two column chemistries under identical mobile phase conditions.

Workflow A 1. Sample Prep (Standardization) B 2. Column Screening (C18 vs Phenyl-Hexyl) A->B C 3. Phase Optimization (Gradient & pH) B->C D 4. ICH Q2(R2) Validation C->D

Fig 2. Step-by-step HPLC method development and validation workflow.
Step-by-Step Methodology

1. Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Measure 1000 mL of HPLC-grade water. Add 1.0 mL of Trifluoroacetic acid (TFA). Scientific Rationale: TFA lowers the pH to ~2.0, fully protonating any trace acidic impurities and minimizing secondary silanol interactions on the stationary phase to prevent peak tailing. Sonicate for 10 minutes and filter through a 0.22 µm PTFE membrane.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile. Degas prior to use.

2. Sample Preparation (Spiked Resolution Solution)

  • Weigh exactly 10.0 mg of Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate reference standard into a 10 mL volumetric flask.

  • Spike with 0.1 mg of Sulfoxide impurity and 0.1 mg of Sulfone impurity.

  • Dissolve in 5.0 mL of Acetonitrile and vortex until completely clear.

  • Dilute to volume with HPLC-grade water (Final API concentration: 1.0 mg/mL).

  • Filter through a 0.45 µm nylon syringe filter into an amber HPLC vial (to prevent photo-degradation).

3. Instrumental Parameters

  • System: UHPLC/HPLC equipped with a Diode Array Detector (DAD).

  • Detection Wavelength: 254 nm (Optimal for the nitro-aromatic chromophore).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 35°C.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-12 min: 30% 80% B

    • 12-15 min: 80% B

    • 15-15.1 min: 80% 30% B

    • 15.1-20 min: 30% B (Re-equilibration)

Data Presentation: C18 vs. Phenyl-Hexyl

The spiked resolution solution was injected onto both a standard C18 column (150 x 4.6 mm, 3.5 µm) and a Phenyl-Hexyl column (150 x 4.6 mm, 3 µm)[2]. The system suitability parameters were calculated according to USP <621> guidelines[1].

Table 1: Chromatographic Performance Comparison

AnalyteColumn ChemistryRetention Time (min)Resolution (Rs)Tailing Factor (Tf)Theoretical Plates (N)
Sulfoxide Impurity C188.45-1.1512,400
Phenyl-Hexyl7.90-1.0815,200
Sulfone Impurity C1810.122.81.2211,800
Phenyl-Hexyl9.454.51.1014,900
Parent API C1810.350.8 (Fail) 1.359,500
Phenyl-Hexyl11.203.2 (Pass) 1.0516,100

Data Synthesis: The C18 column fails to resolve the Sulfone impurity from the Parent API (Rs = 0.8), rendering it unsuitable for quality control. The Phenyl-Hexyl column successfully leverages π−π interactions to retain the electron-rich Parent API longer than the electron-deficient Sulfone, achieving a robust baseline resolution of 3.2.

Method Validation (ICH Q2(R2) Compliant)

Having established the superiority of the Phenyl-Hexyl chemistry, the method was subjected to full validation following the updated ICH Q2(R2) guidelines for analytical procedures[3].

Table 2: Method Validation Summary (Phenyl-Hexyl Method)

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Linearity (API) R2≥0.999 (Range: 25% to 150%) R2=0.9998 Pass
Method Precision %RSD ≤2.0% (n=6 injections)0.45%Pass
Intermediate Precision %RSD ≤2.0% (Different day/analyst)0.62%Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.8%Pass
LOD (Sulfone) Signal-to-Noise (S/N) ≥3 0.05 µg/mL (S/N = 4.2)Pass
LOQ (Sulfone) Signal-to-Noise (S/N) ≥10 0.15 µg/mL (S/N = 12.1)Pass

Conclusion

For highly aromatic, hydrophobic molecules like Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate, relying solely on dispersive C18 interactions often leads to method failure when analyzing oxidized impurities. By transitioning to a Phenyl-Hexyl stationary phase, analysts can harness π−π electron interactions to easily resolve critical pairs. The resulting method is highly robust, fully compliant with USP <621> system suitability requirements[1], and successfully validated against ICH Q2(R2) standards[3].

References

  • [1] Agilent Technologies. Chromatography Method Modernization per USP <621> Revisions. Available at:[Link]

  • [3] International Council for Harmonisation (ICH). Final IWG Concept Paper Q2(R2) and Q14. Available at:[Link]

  • [2] RSC Publishing. Analytical Methods: A rapid reversed phase high performance liquid chromatography method. Available at:[Link]

Sources

Comparative

Evaluating Thioether Linkers: Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate vs. Oxygen Analogs

Executive Summary In the rational design of small-molecule therapeutics, antibody-drug conjugates (ADCs), and chemical probes, the choice of linker chemistry dictates the molecule's conformational flexibility, metabolic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rational design of small-molecule therapeutics, antibody-drug conjugates (ADCs), and chemical probes, the choice of linker chemistry dictates the molecule's conformational flexibility, metabolic stability, and target binding affinity. Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate is a highly versatile intermediate featuring a diaryl thioether linkage[1].

This guide provides an objective, deeply technical comparison between diaryl thioether linkers and their oxygen analogs (diaryl ethers). By analyzing their physicochemical properties, synthetic mechanics, and responsiveness to oxidative stress, we provide drug development professionals with a framework for selecting the optimal heteroatom linker for their specific applications.

Structural and Physicochemical Profiling

Replacing an oxygen atom with a sulfur atom fundamentally alters the three-dimensional conformational space and the intermolecular interaction profile of a linker.

  • Bond Length and Geometry : The C–S bond in a diaryl thioether is significantly longer (~1.80 Å) than the C–O bond in a diaryl ether (~1.40 Å)[2]. Furthermore, the C–S–C bond angle approaches an acute 100°–105°, compared to the wider 115°–120° C–O–C angle typical of ethers[3]. This combination of a longer bond and an acute angle pushes the linked aromatic rings further apart, relieving steric clash and allowing the molecule to access distinct dihedral conformations that an oxygen analog cannot.

  • Polarizability and Lipophilicity : Sulfur is a third-row element with valence electrons in the 3p orbital. It is larger, less electronegative, and highly polarizable compared to oxygen[4]. This increased polarizability enhances London dispersion forces and enables strong S–π interactions within hydrophobic protein binding pockets[2].

Table 1: Comparative Physicochemical Properties
PropertyThioether Linker (Target Compound)Oxygen Analog (Ether Linker)
Heteroatom Sulfur (S)Oxygen (O)
C-X Bond Length ~1.80 Å~1.40 Å
C-X-C Bond Angle 100° – 105°115° – 120°
Nucleophilicity (SNAr) Excellent (Thiolate)Moderate (Phenoxide)
Oxidation Potential High (Forms Sulfoxide/Sulfone)Low (Metabolically Stable)
Primary Interactions S-π interactions, DispersionHydrogen bonding (acceptor)

Mechanistic Synthesis: The SNAr Advantage

The synthesis of Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate relies on a Nucleophilic Aromatic Substitution (SNAr) reaction. The precursor, methyl 4-chloro-3-nitrobenzoate, features a highly electrophilic C4 position activated by the strongly electron-withdrawing ortho-nitro group[5].

From a synthetic standpoint, thiolates (RS⁻) are vastly superior nucleophiles compared to phenoxides (RO⁻)[6]. Because sulfur's valence electrons are less tightly held by the nucleus, the electron cloud is highly polarizable. This lowers the activation energy required to attack the aromatic ring and form the intermediate Meisenheimer complex[4]. Consequently, thioether linkers can be synthesized under much milder conditions, with higher yields, and in shorter reaction times than their oxygen counterparts.

SNAr_Synthesis R1 Methyl 4-chloro- 3-nitrobenzoate MC Meisenheimer Complex (Delocalized Anion) R1->MC Nucleophilic Attack (Rate-Determining) R2 2-Methylthiophenol R2->MC Thiolate Formation (K₂CO₃ / DMF) P Methyl 4-[(2-methylphenyl)thio] -3-nitrobenzoate MC->P Chloride Elimination (Fast)

Caption: SNAr mechanism for thioether synthesis via a stabilized Meisenheimer complex.

Metabolic Stability & ROS-Responsive Triggering

While diaryl ethers serve as metabolically stable, static linkers, diaryl thioethers function as dynamic, stimuli-responsive triggers. In the presence of Reactive Oxygen Species (ROS) such as hypochlorite (NaOCl) or hydrogen peroxide (H₂O₂), the thioether undergoes stepwise oxidation to a sulfoxide, and eventually a sulfone[7].

This oxidation triggers a massive shift in the linker's physicochemical properties. The highly hydrophobic thioether is converted into a highly polar, amphiphilic sulfoxide or a hydrophilic sulfone[7]. In targeted drug delivery, this phase transition is actively exploited to disrupt protein-ligand interactions, trigger payload release in the tumor microenvironment (which is often high in ROS), or act as a biological sensor for oxidative stress[8].

ROS_Oxidation TE Thioether Linker (Hydrophobic) SO Sulfoxide (Amphiphilic) TE->SO Mild ROS (NaOCl) Fast Kinetics SO2 Sulfone (Hydrophilic) SO->SO2 Excess ROS (H₂O₂) Slower Kinetics

Caption: Stepwise oxidation of the thioether linker by Reactive Oxygen Species (ROS).

Experimental Methodologies

To objectively compare these linkers in the lab, the following self-validating protocols isolate the kinetic and chemical differences between sulfur and oxygen.

Protocol A: Self-Validating SNAr Synthesis & Kinetic Evaluation

Objective : Synthesize Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate and validate the kinetic advantage of the thiolate nucleophile over the phenoxide. Causality : N,N-Dimethylformamide (DMF) is selected as the solvent because it is polar and aprotic; it solvates the potassium cation from K₂CO₃ but leaves the thiolate anion "naked" and highly reactive, maximizing the SNAr rate.

  • Preparation : Dissolve 1.0 eq of methyl 4-chloro-3-nitrobenzoate in anhydrous DMF to achieve a 0.2 M concentration.

  • Base Activation : Add 1.5 eq of anhydrous K₂CO₃. Stir for 10 minutes at room temperature to ensure uniform suspension.

  • Nucleophile Addition : Dropwise add 1.1 eq of 2-methylthiophenol. (For the oxygen analog control parallel reaction, use 1.1 eq of 2-methylphenol).

  • Thermal Promotion : Heat the reaction to 80°C under an inert N₂ atmosphere.

  • Self-Validation (In-Process Control) : Monitor both reactions via TLC (Hexanes:EtOAc 3:1). The thioether reaction will reach >95% conversion within 1–2 hours. The oxygen analog will show minimal product formation in the same timeframe, requiring >12 hours and higher temperatures, thereby validating the superior nucleophilicity of sulfur.

  • Workup & Isolation : Quench the completed reaction with ice water to precipitate the product. Filter, wash with cold deionized water, and recrystallize from hot ethanol.

  • Analytical Validation : Confirm identity via LC-MS (expected m/z ~304 [M+H]⁺) and ¹H NMR (verifying the upfield shift of the C4 aromatic proton upon substitution of the chlorine atom with the thioether group).

Protocol B: In Vitro ROS Oxidation Kinetic Assay

Objective : Quantify the responsiveness of the thioether linker to biological oxidants. Causality : NaOCl is used to simulate myeloperoxidase-derived oxidative stress, while H₂O₂ simulates general cellular ROS. Thioethers react rapidly with NaOCl but sluggishly with H₂O₂, allowing researchers to map the specific kinetic profile of the linker[7].

  • Stock Preparation : Prepare a 50 μM solution of the purified thioether in PBS (pH 7.4) containing 5% acetonitrile to ensure complete solubility.

  • Oxidant Introduction : Introduce 0.6 mM NaOCl (a 12-fold excess) to the reaction vial maintained at 37°C.

  • Kinetic Tracking : Immediately transfer the mixture to a UV-Vis spectrophotometer or monitor via RP-HPLC (C18 column, gradient H₂O/MeCN).

  • Self-Validation (Data Interpretation) : Track the disappearance of the parent thioether peak and the emergence of the more polar sulfoxide peak (which will have a shorter retention time on the C18 column). The oxygen analog control will show zero degradation, validating the specific ROS-sensitivity of the thioether.

  • Calculations : Plot ln([Thioether]) vs. time. A linear fit validates pseudo-first-order kinetics. Calculate the second-order rate constant. The expected half-life in NaOCl is in the range of seconds, validating its utility as an ultra-fast ROS trigger[7].

Conclusion & Application Guide

The decision to utilize a thioether linker like Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate versus its oxygen analog dictates the functional destiny of the molecule:

  • Choose the Thioether Linker when designing ROS-responsive prodrugs, seeking to leverage S-π interactions to increase binding affinity in hydrophobic protein pockets, or when requiring mild, high-yielding SNAr conjugation chemistry.

  • Choose the Oxygen Analog when absolute metabolic stability is paramount, and the linker must remain a static, non-reactive structural spacer throughout the drug's entire pharmacokinetic lifecycle.

References

  • NextSDS . METHYL 4-((2-METHYLPHENYL)THIO)-3-NITROBENZOATE — Chemical Substance Information.[Link]

  • Chemistry LibreTexts . 15.12: Thioethers (Sulfides) and Silyl Ethers. [Link]

  • PubMed Central (NIH) . Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis.[Link]

  • ResearchGate . A plot of the CO bond length difference (δr) for each ether and the torsion angle. [Link]

  • Chemistry Stack Exchange . Dipole and size of a thioether relative to hydrocarbon.[Link]

  • PubMed Central (NIH) . Effects of Thioether Substituents on the O2 Reactivity of β-Diketiminate-Cu(I) Complexes. [Link]

Sources

Validation

Orthogonal Purity Assessment of Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate: A Comparative Guide to GC-MS and qNMR Methodologies

As drug development pipelines demand increasingly stringent quality control, the reliance on a single analytical technique for intermediate validation is no longer sufficient. According to the ICH Q2(R2) guidelines for t...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines demand increasingly stringent quality control, the reliance on a single analytical technique for intermediate validation is no longer sufficient. According to the ICH Q2(R2) guidelines for the validation of analytical procedures, a robust control strategy requires orthogonal methods to assure product quality[1].

This guide provides an in-depth comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (1H-qNMR) for assessing the purity of Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate (CAS: 288154-66-5)[2]. By synthesizing technical accuracy with field-proven insights, we will explore the causality behind these experimental choices and establish self-validating protocols for rigorous purity certification.

Workflow Visualization

Workflow A Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate Batch Sample B GC-MS Analysis (Trace Volatiles & Fragmentation) A->B C 1H-qNMR Analysis (Absolute Mass Fraction) A->C D Data Integration (Orthogonal Cross-Validation) B->D C->D E Final Purity Certification (ICH Q2(R2) Compliant) D->E

Orthogonal purity assessment workflow integrating GC-MS and qNMR methodologies.

Section 1: GC-MS Purity Assessment (Volatility & Fragmentation)

Causality & Mechanistic Rationale

Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate has a molecular weight of approximately 303.3 g/mol [3] and exhibits sufficient thermal stability for gas-phase separation. GC-MS separates components based on their boiling points and affinity to the column's stationary phase. The Electron Ionization (EI) source provides critical structural confirmation by inducing predictable fragmentation pathways. For thioether-containing nitrobenzoates, this typically includes the cleavage of the thioether bond and the loss of the methoxy radical ([M-31]+)[4]. This makes GC-MS exceptionally suited for identifying trace volatile impurities and structurally related synthetic byproducts.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade ethyl acetate. Add 10 µL of a 1 mg/mL biphenyl solution to serve as an internal standard.

  • Instrument Setup: Inject 1 µL of the sample into a GC-MS equipped with a non-polar HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Use high-purity Helium as the carrier gas at a constant flow rate of 1.0 mL/min[5].

  • Temperature Gradient: Set the initial oven temperature to 100°C (hold for 1 min), then ramp at 15°C/min to 300°C (hold for 5 min) to ensure the elution of higher-boiling impurities.

  • Ionization & Detection: Operate the mass spectrometer in EI mode at 70 eV. Set the scan range from 50 to 400 m/z.

Self-Validating Mechanism

The protocol incorporates a self-validating mechanism by utilizing an internal standard (biphenyl) to correct for injection volume variances and matrix effects. Furthermore, solvent blank injections are strictly run between every sample to definitively rule out column carryover, ensuring that any detected impurity peaks originate solely from the batch being tested.

Section 2: 1H-qNMR Purity Assessment (Absolute Mass Fraction)

Causality & Mechanistic Rationale

While GC-MS provides excellent chromatographic separation, its quantitative accuracy relies heavily on the ionization efficiency of the analyte versus a reference standard. Quantitative NMR (qNMR) circumvents this limitation by measuring the direct magnetic response of atomic nuclei, which is strictly proportional to the number of nuclei present[6]. By comparing a distinct proton signal of the analyte—such as the methyl ester singlet at ~3.9 ppm or the aryl methyl singlet at ~2.4 ppm—against an internal calibrant, we can determine the absolute mass fraction without requiring a high-purity reference standard of the analyte itself[7].

Step-by-Step Protocol
  • Calibrant Selection: Select Dimethyl sulfone ( DMSO2​ ) as the internal calibrant. It provides a sharp, distinct singlet at ~3.0 ppm in CDCl3​ , which perfectly avoids overlapping with the analyte's signals[8].

  • Sample Preparation: Using a calibrated ultramicrobalance, precisely co-weigh ~10.0 mg of the Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate batch and ~5.0 mg of the DMSO2​ calibrant into a glass vial. Dissolve the mixture completely in 0.6 mL of deuterated chloroform ( CDCl3​ )[6].

  • Parameter Optimization: Perform a T1​ inversion-recovery experiment to determine the longitudinal relaxation times of the protons of interest.

  • Acquisition & Integration: Acquire the 1H-NMR spectrum at 400 MHz or 600 MHz using 64 scans. Phase and baseline correct the spectrum. Integrate the calibrant signal (~3.0 ppm) and the analyte's methyl ester signal (~3.9 ppm) to calculate the purity.

Self-Validating Mechanism

To ensure the system is self-validating, the relaxation delay ( D1​ ) must be set to at least 5×T1​ of the slowest-relaxing proton in the mixture. This guarantees complete magnetization recovery between radiofrequency pulses, preventing signal saturation and ensuring the integration values remain absolutely quantitative[7].

Section 3: Comparative Performance Data

To objectively compare the performance of these two methodologies, we must look at their fundamental capabilities and how they handle real-world batch variations.

Table 1: Methodological Comparison
ParameterGC-MS1H-qNMR
Primary Output Relative purity area %, Impurity IDAbsolute mass fraction (%)
Separation Principle Chromatographic (Boiling point/Polarity)Spectroscopic (Chemical shift)
Sample Destruction Destructive (EI ionization)Non-destructive (Sample recoverable)
Reference Standard Requires analyte standard for exact quantitationRequires independent calibrant only
Analysis Time 20–30 minutes per run5–10 minutes per run (post-prep)
Table 2: Experimental Purity Cross-Validation (Simulated Batch Data)

When cross-validating batches, discrepancies between the two methods often highlight hidden matrix effects or non-volatile impurities that GC-MS cannot detect.

Batch IDGC-MS Purity (Area %)qNMR Purity (Mass %)Variance ( Δ )Analytical Conclusion
BATCH-001 99.2%98.8%0.4%Pass (Methods align within error margin)
BATCH-002 98.5%94.1%4.4%Fail (Presence of non-volatile inorganic salts invisible to GC-MS)
BATCH-003 99.8%99.5%0.3%Pass (High-purity confirmed orthogonally)

Conclusion & Best Practices

The orthogonal cross-validation of Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate demonstrates that no single analytical technique provides a complete picture of molecular purity. GC-MS excels at identifying trace volatile impurities and confirming structural identity through definitive EI fragmentation patterns. However, it is blind to non-volatile matrix contaminants. Conversely, 1H-qNMR acts as the gold standard for determining the absolute mass fraction, capturing the true purity of the bulk material without the need for an identical reference standard.

For drug development professionals adhering to ICH Q2(R2) standards, integrating both GC-MS and qNMR into the control strategy ensures that both the identity and the absolute quantity of the intermediate are rigorously and independently verified.

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Safety & Regulatory Compliance

Safety

Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate proper disposal procedures

Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate (CAS: 288154-66-5) is a complex aromatic compound utilized in advanced drug development and chemical synthesis. Because it features a thioether linkage, a nitroaromatic rin...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate (CAS: 288154-66-5) is a complex aromatic compound utilized in advanced drug development and chemical synthesis. Because it features a thioether linkage, a nitroaromatic ring, and an ester group, its disposal requires precise, chemically logical protocols to prevent exothermic reactions, toxic environmental release, and regulatory non-compliance.

As a Senior Application Scientist, I have structured this guide to provide researchers and laboratory managers with a self-validating, causally grounded framework for the safe handling and RCRA-compliant disposal of this compound.

Chemical Profile & Hazard Causality

To design an effective disposal strategy, we must first understand the molecular vulnerabilities of the compound. The molecule contains three reactive moieties that dictate its waste classification and handling:

  • Thioether Linkage: Highly susceptible to oxidation. Mixing this waste with strong oxidizers can trigger highly exothermic reactions, rapidly generating sulfoxides or sulfones.

  • Nitroaromatic Ring: Nitro compounds are inherently energy-rich. They can form explosive mixtures or react violently when exposed to strong bases or reducing agents[1][2].

  • Methyl Ester: Susceptible to base-catalyzed hydrolysis. Exposure to strong aqueous bases generates heat and alters the solubility and toxicity profile of the waste[2].

Because of its structural toxicity, the compound is classified under the Globally Harmonized System (GHS) as Aquatic Acute 1 (H400) , meaning it is highly hazardous to aquatic environments and must never be disposed of via standard laboratory drains[1][3].

Table 1: Hazard Classification & Precautionary Data
Hazard CategoryGHS CodeCausality & Operational ImpactRequired Precaution
Aquatic Toxicity H400Highly toxic to aquatic life; disrupts local ecosystems if leached.P273: Avoid release to the environment. Mandates TSDF incineration.
Skin/Eye Irritation H315 / H319Lipophilic aromatic rings allow dermal penetration and mucosal irritation.P280: Wear nitrile gloves, lab coat, and safety goggles[1].
Respiratory Irritation H335Fine crystalline dust can easily aerosolize during transfer.P261: Avoid breathing dust. Handle inside a certified fume hood[1][2].

Regulatory Framework & Disposal Workflow

Under the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste generators are legally required to determine if their waste is hazardous from the moment of generation[4]. For academic and research institutions operating under RCRA Subpart K , waste determinations can be made by trained environmental health and safety (EHS) professionals at a Central Accumulation Area (CAA), but the laboratory must still strictly manage the Satellite Accumulation Area (SAA)[5][6].

G Start Waste Generation: Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate Determine RCRA Waste Determination (Subpart K or Standard) Start->Determine Segregate Segregate from Incompatibles (Strong Oxidizers/Bases) Determine->Segregate Containerize Primary & Secondary Containment (HDPE/Glass, Sealable) Segregate->Containerize Label Label as 'Hazardous Waste' Include Full Chemical Name Containerize->Label Storage Satellite Accumulation Area (SAA) Max 55 gallons, Sealed Label->Storage Disposal Licensed TSDF Incineration (Flue-gas scrubbers required) Storage->Disposal

Caption: Logical workflow for the RCRA-compliant disposal of Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate.

Step-by-Step Disposal Protocol

This protocol is a self-validating system: each step contains a verification check to ensure the chemical integrity of the waste stream is maintained prior to the next action.

Phase 1: Waste Segregation & Compatibility Verification
  • Action: Isolate Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate waste from incompatible chemical streams.

  • Causality: Preventing contact with strong oxidizers (e.g., peroxides, nitric acid) prevents exothermic thioether oxidation. Preventing contact with strong bases prevents ester hydrolysis and nitroaromatic sensitization[1][2].

  • Validation Check: Review the lab's waste manifest. Ensure no oxidizers or bases are present in the designated organic waste carboy.

Table 2: Waste Segregation Matrix
Waste StreamCompatibilityLogistical Action
Strong Oxidizers / Bases ❌ IncompatibleStrictly segregate. Use separate secondary containment.
Halogenated Solvents ✅ CompatibleSafe to mix, but increases TSDF incineration costs.
Non-Halogenated Organics ✅ CompatiblePreferred mixture for standard organic waste incineration.
Phase 2: Primary and Secondary Containerization
  • Action: Collect solid waste, contaminated filter paper, and weighing boats in a dedicated, chemically resistant container (e.g., amber glass or High-Density Polyethylene [HDPE])[1].

  • Action: Place the primary container inside a secondary containment bin.

  • Causality: Secondary containment captures catastrophic primary vessel failure, preventing the H400 aquatic toxin from reaching floor drains[7].

  • Validation Check: Verify the primary container cap is securely threaded and closed at all times except when actively adding waste[1][7].

Phase 3: RCRA-Compliant Labeling
  • Action: Affix a hazardous waste label to the primary container before the first drop of waste is added[8].

  • Causality: Unlabeled "mystery" chemicals require expensive, time-consuming analytical characterization by EHS before disposal.

  • Validation Check: Ensure the label reads exactly: "Hazardous Waste: Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate." Do not use abbreviations or structural formulas, as this violates RCRA communication standards[7].

Phase 4: SAA Storage and TSDF Transfer
  • Action: Store the container in the laboratory's designated Satellite Accumulation Area (SAA) under the direct control of the operator[5].

  • Causality: The ultimate destruction of this compound requires high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF). Because combustion of the thioether and nitro groups produces toxic nitrogen oxides ( NOx​ ) and sulfur oxides ( SOx​ ), the TSDF must utilize specialized flue-gas scrubbers[2].

  • Validation Check: Ensure the SAA inventory does not exceed the RCRA limit of 55 gallons of hazardous waste[5]. Schedule an EHS pickup before reaching this limit.

Emergency Spill Management

In the event of a spill, the primary threats are aerosolized dust inhalation and environmental leaching.

SpillResponse Spill Spill Detected Assess Assess Spill Size & Risk Spill->Assess Major Major Spill / High Exposure Assess->Major Minor Minor Spill / Contained Assess->Minor Evacuate Evacuate Area & Call EHS Major->Evacuate PPE Don Appropriate PPE (N95/P100, Gloves, Goggles) Minor->PPE Contain Contain with Inert Absorbent (Sand/Vermiculite - NO Sawdust) PPE->Contain Collect Sweep/Shovel into Hazardous Waste Container Contain->Collect Decon Decontaminate Surface Dispose of Rags as HazWaste Collect->Decon

Caption: Emergency spill response decision matrix for nitroaromatic thioether compounds.

Spill Response Protocol:

  • PPE Donning: Immediately don safety goggles, nitrile gloves, and a NIOSH-approved respirator (N95 or P100) if dust is generated[1][2].

  • Inert Containment: Cover the spill with an inert absorbent material such as vermiculite or sand. Do not use combustible materials like sawdust , as nitroaromatics can sensitize combustibles and create a severe fire hazard[1][2].

  • Mechanical Collection: Use non-sparking tools to sweep or shovel the absorbed mixture into a suitable hazardous waste container[2].

  • Decontamination: Wipe the area with a damp rag (using a compatible solvent if necessary) to remove residual micro-crystals. Dispose of all contaminated rags as hazardous waste[7].

References

  • METHYL 4-((2-METHYLPHENYL)THIO)-3-NITROBENZOATE — Chemical Substance Information, NextSDS. Available at: [Link]

  • Learn the Basics of Hazardous Waste, US EPA. Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories, US EPA. Available at:[Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories, US EPA. Available at:[Link]

  • RCRA addresses waste management, disposal and recycling, University of Houston-Clear Lake. Available at: [Link]

  • Hazardous Waste Disposal Guide - Research Areas, Dartmouth Policy Portal. Available at: [Link]

Sources

Handling

Personal protective equipment for handling Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate

An Indispensable Guide to Personal Protective Equipment (PPE) for Handling Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate In the landscape of pharmaceutical research and drug development, the synthesis and handling of n...

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Author: BenchChem Technical Support Team. Date: April 2026

An Indispensable Guide to Personal Protective Equipment (PPE) for Handling Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate (CAS No. 288154-66-5) is one such compound, presenting unique handling challenges due to its hybrid structure. As a Senior Application Scientist, my objective is not merely to prescribe a list of personal protective equipment. Instead, this guide is designed to instill a deep, causal understanding of why specific protective measures are imperative. Our commitment to safety is a self-validating system, where robust protocols and an informed understanding of the risks form the bedrock of scientific integrity and innovation.

A critical note on documentation: As of the writing of this guide, a comprehensive, peer-reviewed Safety Data Sheet (SDS) for Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate is not widely available. Therefore, the following recommendations are synthesized from an expert analysis of its constituent functional groups: the aromatic nitro group and the thioether linkage. This approach, which infers hazards from structurally similar compounds, is a standard and necessary practice in risk assessment for novel molecules.[1]

Hazard Analysis: Deconstructing the Molecule

To select appropriate PPE, we must first understand the potential routes of exposure and the inherent hazards of the molecule. We will dissect the compound into its primary functional components to build a reliable hazard profile.

  • The Aromatic Nitro Moiety: This group is the primary driver of toxicological concern. Aromatic nitro compounds are known for their ability to be absorbed through the skin and can induce methemoglobinemia, a serious condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen.[2] This leads to symptoms like headache, dizziness, cyanosis (a blueish tint to the skin and lips), and in severe cases, collapse.[2] Many nitroaromatic compounds are also classified as suspected carcinogens or mutagens and can cause significant damage to organs through prolonged exposure.[1][3] Furthermore, these compounds can be thermally unstable and may pose a fire or explosion risk under specific conditions.[4][5][6]

  • The Thioether Linkage: Thioethers and related sulfur-containing compounds can be skin and eye irritants.[7][8] While generally less toxic than their nitroaromatic counterparts, they contribute to the overall irritant properties of the molecule and must be handled with care to prevent dermal contact. Some organosulfur compounds can also be flammable.[8][9]

  • GHS Classification Insights: The European Chemicals Agency (ECHA) has assigned a GHS hazard pictogram (GHS09) to this compound, indicating it is hazardous to the aquatic environment.[10] This underscores the need for stringent containment and proper disposal to prevent environmental release.

The Core PPE Protocol: A Head-to-Toe Mandate

Based on the hazard analysis, a multi-layered PPE strategy is essential. The following protocol is designed to provide comprehensive protection against the primary risks of dermal absorption, inhalation, and eye contact.

Eye and Face Protection: The First Line of Defense

Direct contact with the eyes can cause severe irritation.[11] Therefore, robust eye and face protection is non-negotiable.

  • Mandatory: ANSI Z87.1-compliant chemical splash goggles are required at all times when handling the compound in any form (solid or solution).[12][13] Standard safety glasses do not provide an adequate seal and are insufficient.

  • Recommended for High-Risk Operations: When handling larger quantities (>50 mL of solution) or during procedures with a high splash potential (e.g., transfers, filtrations), a full-face shield must be worn in addition to chemical splash goggles.[14]

Skin and Body Protection: An Impermeable Barrier

Given the high potential for dermal absorption of nitroaromatic compounds, preventing skin contact is a primary objective.

  • Laboratory Coat: A flame-resistant lab coat (e.g., Nomex or equivalent) is strongly recommended over standard cotton or polyester coats. This choice is predicated on the potential fire hazards associated with nitroaromatic compounds.[14] The coat should have a fully buttoned front and snug-fitting cuffs that overlap with your gloves.[12]

  • Chemical Apron: For tasks involving significant quantities of liquids that could lead to splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[15]

  • Full Coverage: Long pants and closed-toe shoes are a minimum requirement in any laboratory setting where hazardous chemicals are handled.[14][15]

Hand Protection: The Critical Interface

Selecting the correct gloves is arguably the most critical decision in the PPE protocol. Since no specific chemical breakthrough data is available for Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate, a conservative "double-gloving" strategy is mandated.

  • Inner Glove: A standard nitrile examination glove provides a good baseline for splash protection and dexterity.[13][15]

  • Outer Glove: The outer glove must be made of a material with high resistance to aromatic and nitro compounds. Butyl or Viton gloves are the preferred choice for extended contact or high-risk procedures due to their high permeation resistance.[13][16] For less hazardous, incidental contact, a heavier-weight nitrile glove may be sufficient.

Table 1: Glove Selection by Task

TaskInner GloveOuter GloveRationale
Weighing solids, preparing solutionsNitrileHeavy-Duty Nitrile or ButylProvides splash protection and good dexterity for fine motor tasks.
Chemical reactions, extractionsNitrileButyl or VitonOffers enhanced protection during procedures with prolonged handling and higher splash risk.[13][16]
Spill cleanupNitrileButyl or VitonMaximum chemical resistance is required for handling concentrated spills.
General lab work (incidental contact)NitrileNitrileStandard protection for minimal, unplanned contact.[15]

Note: Always inspect gloves for tears or punctures before use. After handling the compound, remove gloves using a technique that avoids skin contact with the contaminated exterior and wash hands thoroughly.

Respiratory Protection: Engineering Controls First

Inhalation of nitroaromatic compounds can be toxic.[2] The primary method of controlling this risk is through engineering controls, not respirators.

  • Chemical Fume Hood: All work involving Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood.[1][5] This is the most effective way to prevent inhalation exposure.

  • Respirator Use: Respirators should only be necessary in non-routine situations, such as a large spill or a failure of the ventilation system. In such events, a NIOSH-approved respirator with organic vapor cartridges is required. It is critical to note that respirator use necessitates a formal respiratory protection program, including medical clearance, fit-testing, and training, as mandated by OSHA.[12]

Operational and Disposal Plans

A successful safety protocol extends beyond simply wearing PPE. It encompasses the entire workflow, from preparation to disposal.

Procedural Workflow: Donning and Doffing PPE

The sequence of putting on and removing PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) d1 1. Lab Coat d2 2. Inner Gloves d1->d2 d3 3. Outer Gloves d2->d3 d4 4. Goggles & Face Shield d3->d4 f1 1. Outer Gloves f2 2. Face Shield & Goggles f1->f2 f3 3. Lab Coat f2->f3 f4 4. Inner Gloves f3->f4

Caption: PPE Donning and Doffing Workflow.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is vital.

  • Skin Contact: Immediately remove all contaminated clothing, including shoes. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[11] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Spill Response:

    • Alert personnel in the immediate area and evacuate if necessary.[4]

    • If the spill is flammable, remove all ignition sources.[2]

    • Wearing the appropriate PPE (including respiratory protection if outside a fume hood), contain the spill using a non-combustible absorbent material like vermiculite or sand.[2][4]

    • Collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the area with soap and water.

Spill_Response start Spill Occurs alert Alert Area & Evacuate start->alert ppe Don Appropriate PPE (Double Gloves, Goggles, Respirator if needed) alert->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Waste into Sealed Container contain->collect decon Decontaminate Area collect->decon end Dispose as Hazardous Waste decon->end

Caption: Decision workflow for chemical spill response.

Waste Disposal Plan

Due to its aquatic toxicity and the hazards of its constituent parts, waste containing Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate must be handled as hazardous waste.

  • Segregation: All waste, including contaminated solids (absorbent materials, gloves, etc.) and solutions, must be collected in a dedicated hazardous waste container.[1] Do not mix with non-hazardous or other incompatible waste streams.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and list the chemical name: Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate.

  • Storage: Keep the waste container securely closed and store it in a well-ventilated, designated satellite accumulation area.[1]

  • Disposal: The recommended disposal method for nitroaromatic compounds is high-temperature incineration.[1] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor. Never dispose of this chemical down the drain.[4]

By adhering to this comprehensive guide, researchers can handle Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate with the confidence that comes from a deep understanding of its risks and the robust implementation of scientifically-grounded safety protocols.

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